YX-2-107
Description
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Properties
Molecular Formula |
C45H51N11O9 |
|---|---|
Molecular Weight |
890.0 g/mol |
IUPAC Name |
N-[4-[[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]-3-pyridinyl]piperazin-1-yl]-2-oxoethyl]amino]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C45H51N11O9/c1-26-31-23-49-45(52-40(31)55(28-8-3-4-9-28)43(63)38(26)27(2)57)50-34-14-12-29(22-48-34)53-18-20-54(21-19-53)37(60)24-46-16-5-6-17-47-36(59)25-65-33-11-7-10-30-39(33)44(64)56(42(30)62)32-13-15-35(58)51-41(32)61/h7,10-12,14,22-23,28,32,46H,3-6,8-9,13,15-21,24-25H2,1-2H3,(H,47,59)(H,51,58,61)(H,48,49,50,52) |
InChI Key |
JNYCZFGLJGFFEL-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
YX-2-107: A Targeted Approach to Overcoming Resistance in Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) is an aggressive hematologic malignancy characterized by the BCR-ABL1 fusion oncogene. While tyrosine kinase inhibitors (TKIs) have significantly improved outcomes, resistance remains a major clinical challenge, necessitating the development of novel therapeutic strategies. YX-2-107, a potent and selective proteolysis-targeting chimera (PROTAC), has emerged as a promising therapeutic agent. This technical guide provides an in-depth overview of the mechanism of action of this compound in Ph+ ALL, detailing its molecular interactions, cellular effects, and preclinical efficacy. The information presented herein is intended to support further research and development of this novel targeted therapy.
Core Mechanism of Action: Selective CDK6 Degradation
This compound is a bifunctional molecule designed to selectively induce the degradation of Cyclin-Dependent Kinase 6 (CDK6), a protein essential for the proliferation and survival of Ph+ ALL cells.[1][2][3] Unlike traditional kinase inhibitors that only block the enzymatic activity of their targets, this compound facilitates the complete removal of the CDK6 protein.[4][5][6] This is achieved through the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase to CDK6, leading to its ubiquitination and subsequent degradation by the proteasome.[2][5][6] Notably, this compound demonstrates remarkable selectivity for CDK6 over the closely related CDK4, which is also targeted by pan-CDK4/6 inhibitors like palbociclib.[1][4] This selectivity is advantageous as it may spare normal hematopoietic progenitors, which rely on both CDK4 and CDK6, potentially reducing hematological toxicities.[7]
The degradation of CDK6 by this compound has a dual anti-leukemic effect:
-
Inhibition of Kinase-Dependent Functions: By eliminating CDK6, this compound prevents the phosphorylation of the Retinoblastoma (RB) protein.[1][8] This, in turn, halts the cell cycle at the G1-S transition, inhibiting leukemia cell proliferation.[1][8]
-
Abrogation of Kinase-Independent Functions: Emerging evidence suggests that CDK6 possesses kinase-independent roles in transcriptional regulation that contribute to leukemogenesis.[4][5] By inducing its degradation, this compound can disrupt these non-canonical functions, offering a more comprehensive therapeutic effect than kinase inhibitors alone.[4][5]
Quantitative Efficacy Data
The preclinical efficacy of this compound has been demonstrated in various in vitro and in vivo models of Ph+ ALL. The following tables summarize the key quantitative data.
| Parameter | Value | Cell Line/Model | Reference |
| In Vitro CDK6 Degradation | |||
| IC50 | 4.4 nM | BV173 | [8][9] |
| In Vivo Pharmacokinetics | |||
| Maximum Concentration (Cmax) | 741 nM | C57BL/6j mice | [8][9] |
| Dosing | 10 mg/kg (single i.p.) | C57BL/6j mice | [8][9] |
Table 1: In Vitro and In Vivo Potency of this compound
| Cell Line | Treatment | Effect | Reference |
| BV173 | 0, 1.6, 8, 40, 200, 1000 nM for 4 hours | Selective degradation of CDK6 | [7][8] |
| BV173 | 2000 nM for 48 hours | Inhibition of S phase entry | [7][8] |
| SUP-B15 | 2000 nM for 48 hours | Inhibition of S phase entry | [7][8] |
| BV173 | 2000 nM for 72 hours | Inhibition of RB phosphorylation and FOXM1 expression | [7][8] |
| SUP-B15 | 2000 nM for 72 hours | Inhibition of RB phosphorylation and FOXM1 expression | [7][8] |
| In Vivo Efficacy | |||
| Ph+ ALL Xenograft | 150 mg/kg (daily i.p. for 3 days) | Suppression of Ph+ ALL proliferation | [7][8] |
| TKI-resistant Primary Ph+ ALL Xenograft | Not specified | Marked suppression of leukemia burden, comparable or superior to palbociclib | [1][3] |
Table 2: Cellular and In Vivo Effects of this compound in Ph+ ALL Models
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action Signaling Pathway
Caption: Mechanism of action of this compound in Ph+ ALL cells.
Experimental Workflow for this compound Evaluation
Caption: Experimental workflow for preclinical evaluation of this compound.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound. For specific antibody concentrations, incubation times, and instrument settings, it is recommended to consult the primary literature.
Cell Culture
-
Cell Lines: Ph+ ALL cell lines such as BV173 and SUP-B15 are commonly used.
-
Culture Medium: RPMI-1640 or IMDM supplemented with 10-20% fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting
-
Cell Lysis: After treatment with this compound or vehicle control, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel.
-
Protein Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against CDK6, pRB, FOXM1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Cell Cycle Analysis
-
Cell Fixation: Following treatment, cells are harvested and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID/IL-2Rγnull or NRG-SGM3) are used.
-
Cell Implantation: Ph+ ALL cells (cell lines or patient-derived) are injected intravenously or subcutaneously into the mice.
-
Drug Administration: Once the leukemia is established, mice are treated with this compound or vehicle control via intraperitoneal (i.p.) injection or other appropriate routes.
-
Monitoring: Leukemia progression is monitored by measuring tumor volume (for subcutaneous models) or by detecting leukemic cells in the peripheral blood, bone marrow, and spleen using flow cytometry or bioluminescence imaging.
-
Endpoint: The study is terminated at a predetermined endpoint, and tissues are collected for further analysis (e.g., western blotting, immunohistochemistry).
Future Directions
The promising preclinical data for this compound in Ph+ ALL provides a strong rationale for its continued development. Future research should focus on:
-
Combination Therapies: Investigating the synergistic effects of this compound with existing TKI therapies or other targeted agents to overcome resistance and improve treatment outcomes.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.
-
Clinical Translation: Advancing this compound into clinical trials to evaluate its safety, tolerability, and efficacy in patients with relapsed or refractory Ph+ ALL.
References
- 1. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. This compound | CDK6 PROTAC | Probechem Biochemicals [probechem.com]
The PROTAC YX-2-107: A Technical Guide to its Structure, Mechanism, and Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Proteolysis Targeting Chimera (PROTAC) YX-2-107, a selective degrader of Cyclin-Dependent Kinase 6 (CDK6). This compound has demonstrated significant potential in preclinical studies for the treatment of Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL). This document details the structure of this compound, summarizes key quantitative data, outlines experimental methodologies from foundational studies, and visualizes its mechanism of action and related signaling pathways.
Core Structure and Physicochemical Properties
This compound is a bifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate CDK6. Its structure consists of three key components: a ligand that binds to the target protein (CDK6), a ligand that recruits an E3 ubiquitin ligase (Cereblon, CRBN), and a linker that connects these two elements.
The CDK6-binding moiety of this compound is derived from Palbociclib, a known inhibitor of CDK4 and CDK6. The E3 ligase-recruiting ligand is a thalidomide analog, which engages the CRBN E3 ligase complex. This tripartite structure enables this compound to act as a molecular bridge, bringing CDK6 into close proximity with the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK6.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 2417408-46-7 |
| Molecular Formula | C45H51N11O9 |
| Molecular Weight | 889.97 g/mol |
| IUPAC Name | N-(4-((2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl)amino)butyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide |
Quantitative Biological Activity
This compound has been shown to be a potent and selective degrader of CDK6, with significant activity in Ph+ ALL cell lines. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) |
| CDK4 | 0.69 |
| CDK6 | 4.4 |
| [1][2] |
Table 2: In Vitro Degradation Activity
| Cell Line | Target | Degradation Constant (DC50) |
| BV173 (Ph+ ALL) | CDK6 | ~4 nM |
| [1][2] |
Table 3: Cellular Activity in Ph+ ALL Cell Lines
| Cell Line | Assay | Concentration | Duration | Effect |
| BV173, SUP-B15 | S Phase Inhibition | 2000 nM | 48 h | Inhibition of S phase entry |
| BV173 | CDK6 Degradation | 0, 1.6, 8, 40, 200, 1000 nM | 4 h | Selective degradation of CDK6 |
| BV173, SUP-B15 | Downstream Signaling | 2000 nM | 72 h | Inhibition of RB phosphorylation and FOXM1 expression |
| [3] |
Table 4: In Vivo Pharmacokinetics and Efficacy
| Animal Model | Dosage | Administration | Key Findings |
| C57BL/6j mice | 10 mg/kg | Single i.p. | Cmax of 741 nM; plasma clearance after 4 hours |
| NRG-SGM3 mice (Ph+ ALL xenograft) | 150 mg/kg | Daily i.p. for 3 days | Suppression of Ph+ ALL proliferation |
| [3] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-leukemic effects by inducing the selective degradation of CDK6. This leads to both the inhibition of CDK6's kinase-dependent functions and the disruption of its kinase-independent roles. The primary downstream effect is the reduced phosphorylation of the Retinoblastoma (RB) protein. Hypophosphorylated RB remains bound to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition in the cell cycle. This ultimately leads to cell cycle arrest and a reduction in tumor cell proliferation. Additionally, the degradation of CDK6 leads to the downregulation of FOXM1 expression, a key transcription factor involved in cell cycle progression.[3][4][5]
Caption: Mechanism of action of this compound leading to CDK6 degradation and cell cycle arrest.
Experimental Protocols
The following are summaries of key experimental protocols adapted from the foundational research on this compound. For complete details, refer to the original publication: De Dominici M, et al. Blood. 2020 Apr 30;135(18):1560-1573.
PROTAC Synthesis: The synthesis of this compound involves a multi-step chemical process. A key feature is the conjugation of a Palbociclib derivative to a thalidomide analog via a linker. The detailed synthetic scheme and characterization data are available in the supplementary materials of the aforementioned publication.[4]
Cell Culture: Ph+ ALL cell lines, such as BV173 and SUP-B15, were cultured in Iscove modified Dulbecco medium supplemented with 10% heat-inactivated fetal bovine serum, 100 U/mL penicillin-streptomycin, and 2 mmol/L L-glutamine at 37°C and 5% CO2.[4]
Western Blotting for Protein Degradation: Cells were treated with varying concentrations of this compound for specified durations. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for CDK6, CDK4, phospho-RB, FOXM1, and a loading control (e.g., GAPDH or β-actin). The membranes were then incubated with corresponding secondary antibodies and visualized using an appropriate detection system. Densitometric analysis was used to quantify protein levels.
Cell Cycle Analysis: Treated and untreated cells were harvested, washed, and fixed in ethanol. The fixed cells were then stained with a DNA intercalating dye (e.g., propidium iodide) and analyzed by flow cytometry. The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined based on DNA content.
In Vivo Xenograft Studies: NOD/SCID/IL-2Rγnull (NSG) or similar immunodeficient mice were intravenously injected with Ph+ ALL cells. Once leukemia was established, mice were treated with this compound or a vehicle control via intraperitoneal (i.p.) injection. Tumor burden was monitored by assessing the percentage of human leukemic cells in the peripheral blood or bone marrow using flow cytometry. Animal well-being was monitored throughout the study.[4]
Caption: General experimental workflow for the preclinical evaluation of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound | CDK6 PROTAC | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
YX-2-107: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
YX-2-107 is a potent and selective degrader of Cyclin-Dependent Kinase 6 (CDK6), developed as a Proteolysis Targeting Chimera (PROTAC). It has demonstrated significant potential in preclinical studies for the treatment of Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL). This document provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, including detailed experimental protocols and quantitative data analysis.
Introduction
Cyclin-Dependent Kinase 6 (CDK6) is a key regulator of the cell cycle and has been identified as a promising therapeutic target in various hematologic malignancies, including Ph+ ALL. Traditional small molecule inhibitors of CDK4/6 have shown clinical efficacy, but challenges such as drug resistance and off-target effects remain. This compound was designed as a PROTAC to induce the selective degradation of CDK6, thereby offering a novel therapeutic strategy. As a bifunctional molecule, this compound recruits the Cereblon (CRBN) E3 ubiquitin ligase to CDK6, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This approach not only inhibits the kinase activity of CDK6 but also eliminates its non-catalytic functions, potentially leading to a more profound and durable anti-tumor response.[2]
Physicochemical Properties
| Property | Value |
| CAS Number | 2417408-46-7 |
| Molecular Formula | C45H51N11O9 |
| Molecular Weight | 889.97 g/mol |
| IUPAC Name | N-(4-((2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl)amino)butyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide |
In Vitro Activity
Kinase Inhibition and Degradation
| Parameter | Cell Line | Value | Reference |
| CDK6 Degradation IC50 | BV173 | 4.4 nM | [2] |
| CDK4 Kinase Inhibition IC50 | - | 0.69 nM | |
| CDK6 Kinase Inhibition IC50 | - | 4.4 nM | |
| CDK6 Degradation Constant (DC50) | BV173 | ~4 nM |
Cellular Effects
| Experiment | Cell Lines | Concentration | Time | Result | Reference |
| CDK6 Degradation | BV173 | 0, 1.6, 8, 40, 200, 1000 nM | 4 h | Selective degradation of CDK6 | [2] |
| S Phase Inhibition | BV173, SUP-B15 | 2000 nM | 48 h | Inhibition of S phase entry | [2] |
| RB Phosphorylation and FOXM1 Expression | BV173, SUP-B15 | 2000 nM | 72 h | Inhibition of RB phosphorylation and FOXM1 expression | [2] |
In Vivo Activity
| Animal Model | Dosage | Administration | Outcome | Reference |
| C57BL/6j mice | 10 mg/kg | Single i.p. | Cmax of 741 nM, cleared from plasma after 4 hours | [2] |
| NRG-SGM3 mice (Ph+ ALL xenografts) | 150 mg/kg | Daily i.p. for 3 days | Suppressed Ph+ ALL proliferation | [2] |
Mechanism of Action
This compound functions by forming a ternary complex between CDK6 and the CRBN E3 ubiquitin ligase. This proximity induces the polyubiquitination of CDK6, marking it for degradation by the 26S proteasome. The degradation of CDK6 leads to the inhibition of retinoblastoma (RB) protein phosphorylation and a subsequent decrease in the expression of the transcription factor FOXM1, ultimately resulting in cell cycle arrest and suppression of tumor growth.[2]
Caption: Mechanism of action of this compound leading to CDK6 degradation and tumor suppression.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process. A detailed, step-by-step experimental protocol and the corresponding characterization data are provided in the supplementary material of the publication by De Dominici M, et al. in Blood (2020).[1] Researchers are advised to refer to this primary source for the complete synthesis procedure.
Caption: Generalized workflow for the synthesis of this compound.
In Vitro Kinase and Degradation Assays
Standard biochemical and cellular assays were utilized to evaluate the activity of this compound. For detailed protocols on kinase inhibition assays, cellular degradation assays (e.g., Western blotting), and cell viability assays, please refer to the experimental procedures outlined in the aforementioned publication by De Dominici et al.
In Vivo Xenograft Studies
Animal studies were conducted in accordance with institutional guidelines. For specific details regarding the animal models, drug formulation, administration routes, and endpoint analyses, please consult the methods section of the primary research article.
Conclusion
This compound is a promising PROTAC degrader of CDK6 with potent in vitro and in vivo activity against Philadelphia chromosome-positive acute lymphoblastic leukemia. Its unique mechanism of action, involving the targeted degradation of CDK6, offers a potential therapeutic advantage over traditional kinase inhibitors. The data presented in this guide underscore the potential of this compound as a valuable tool for cancer research and a candidate for further drug development.
References
In-Depth Technical Guide: YX-2-107 and the Targeted Degradation of CDK6 via CRBN E3 Ubiquitin Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
YX-2-107 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 6 (CDK6), a key regulator of cell cycle progression and a validated therapeutic target in various malignancies. By hijacking the ubiquitin-proteasome system, this compound offers a novel therapeutic modality to eliminate CDK6 protein, rather than merely inhibiting its enzymatic activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its in vitro and in vivo activity, with a focus on its application in Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).
Introduction to this compound: A Selective CDK6 Degrader
This compound is a heterobifunctional molecule that simultaneously binds to CDK6 and the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity facilitates the polyubiquitination of CDK6, marking it for degradation by the 26S proteasome. This targeted protein degradation approach not only abrogates the kinase-dependent functions of CDK6 but also its non-catalytic scaffolding roles, potentially leading to a more profound and durable anti-cancer effect compared to traditional kinase inhibitors.
Mechanism of Action: The PROTAC Approach
The core function of this compound is to form a ternary complex between CDK6 and CRBN, a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. The formation of this complex is the critical first step in the degradation cascade.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Kinase Inhibition
| Kinase | IC50 (nM) |
| CDK4 | 0.69 |
| CDK6 | 4.4 |
Data from De Dominici M, et al. Blood. 2020.[1]
Table 2: In Vitro CDK6 Degradation
| Cell Line | DC50 (nM) | Time Point |
| BV173 | ~4 | 4 hours |
Data from De Dominici M, et al. Blood. 2020.[1]
Table 3: In Vitro Cellular Effects
| Cell Line | Treatment | Effect |
| BV173, SUP-B15 | 2000 nM this compound, 48h | Inhibition of S phase |
| BV173, SUP-B15 | 2000 nM this compound, 72h | Inhibition of RB phosphorylation and FOXM1 expression |
Data from MedchemExpress and De Dominici M, et al. Blood. 2020.[1]
Table 4: In Vivo Pharmacokinetics and Efficacy
| Parameter | Value | Conditions |
| Maximum Concentration (Cmax) | 741 nM | 10 mg/kg single i.p. dose in C57BL/6j mice |
| Time to Cmax (Tmax) | 4 hours | 10 mg/kg single i.p. dose in C57BL/6j mice |
| Efficacy | Suppression of Ph+ ALL proliferation | 150 mg/kg daily i.p. for 3 days in NRG-SGM3 mice xenograft model |
Data from MedchemExpress and De Dominici M, et al. Blood. 2020.[1]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the protocols described by De Dominici M, et al. in Blood (2020).
Cell Culture
-
Cell Lines: BV173 and SUP-B15 (Ph+ ALL cell lines) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
Western Blotting
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Bicinchoninic acid (BCA) protein assay kit.
-
Electrophoresis: 20-40 µg of total protein per lane was resolved on a 4-20% Tris-glycine gel.
-
Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies: Antibodies against CDK6, CDK4, phospho-RB (Ser807/811), FOXM1, and β-actin were used for overnight incubation at 4°C.
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-rabbit or anti-mouse IgG was used for 1 hour at room temperature.
-
Detection: Enhanced chemiluminescence (ECL) substrate was used for detection.
Co-Immunoprecipitation (Co-IP)
-
Lysis Buffer: Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.
-
Antibody Incubation: Cell lysates were incubated with an antibody against the protein of interest (e.g., CDK6) or control IgG overnight at 4°C.
-
Immunoprecipitation: Protein A/G agarose beads were added and incubated for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: The beads were washed multiple times with lysis buffer to remove non-specific binders.
-
Elution: The bound proteins were eluted from the beads using SDS-PAGE sample buffer and analyzed by Western blotting.
Proteomic Analysis by Mass Spectrometry
-
Sample Preparation: BV173 cells were treated with this compound or DMSO for 4 hours. Cells were lysed, and proteins were extracted.
-
Digestion: Proteins were reduced, alkylated, and digested with trypsin.
-
LC-MS/MS: The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The raw data was processed using a proteomics software suite to identify and quantify proteins. Proteins with significantly altered abundance in the this compound treated samples compared to the control were identified.
In Vivo Xenograft Studies
-
Animal Model: NOD-scid IL2Rgamma-null (NSG) mice were used.
-
Xenograft Establishment: 1 x 10^6 BV173 cells were injected intravenously into the mice.
-
Treatment: When the percentage of human CD19+ cells in the peripheral blood reached a predetermined level, mice were treated with this compound (150 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for 3 days.
-
Monitoring: Tumor burden was monitored by flow cytometry for human CD19+ cells in the peripheral blood.
-
Endpoint Analysis: At the end of the study, bone marrow and spleen were harvested for analysis of leukemic infiltration.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of Ph+ ALL and potentially other CDK6-dependent malignancies. Its ability to induce the selective degradation of CDK6 through the recruitment of the CRBN E3 ubiquitin ligase offers a distinct and potentially more effective mechanism of action compared to traditional kinase inhibitors. The data presented in this guide highlight the potent and selective activity of this compound in preclinical models. Further investigation into the structural basis of the ternary complex formation, the identification of potential resistance mechanisms, and the evaluation of this compound in combination with other anti-cancer agents are warranted to fully realize its therapeutic potential. This in-depth technical guide serves as a valuable resource for researchers and drug developers working on targeted protein degradation and the development of novel cancer therapeutics.
References
The Role of YX-2-107 in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YX-2-107 has emerged as a potent and selective molecule in the field of cell cycle regulation, offering a novel therapeutic strategy for cancers dependent on Cyclin-Dependent Kinase 6 (CDK6). This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role as a Proteolysis-Targeting Chimera (PROTAC). We will detail its effects on cell cycle progression, present key quantitative data from preclinical studies, and provide comprehensive experimental protocols for the assays used to characterize its activity. This document is intended to serve as a valuable resource for researchers investigating CDK6 as a therapeutic target and for professionals involved in the development of targeted cancer therapies.
Introduction to this compound: A Selective CDK6 Degrader
This compound is a PROTAC designed to selectively induce the degradation of CDK6.[1][2][3] Unlike traditional small molecule inhibitors that block the kinase activity of a target protein, this compound functions by hijacking the cell's natural protein disposal machinery. It acts as a molecular bridge, bringing CDK6 into proximity with the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] This induced proximity leads to the polyubiquitination of CDK6, marking it for degradation by the 26S proteasome.[4] This degradation-based mechanism offers a distinct advantage over simple inhibition, as it eliminates both the kinase-dependent and kinase-independent functions of CDK6.[2]
CDK6 is a key regulator of the G1-S transition in the cell cycle. In complex with D-type cyclins, it phosphorylates the Retinoblastoma (RB) protein, leading to the release of E2F transcription factors and the expression of genes required for S-phase entry.[2] In certain hematologic malignancies, such as Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), cancer cells exhibit a strong dependence on CDK6 for their proliferation and survival.[3][5] this compound has shown significant promise in preclinical models of these cancers.[2]
Mechanism of Action and Signaling Pathway
The primary mechanism of this compound is the targeted degradation of CDK6. This event initiates a cascade of downstream effects that ultimately lead to cell cycle arrest.
Signaling Pathway of this compound Action:
-
Ternary Complex Formation: this compound, composed of a CDK6-binding moiety (derived from the CDK4/6 inhibitor palbociclib) and a CRBN-binding ligand connected by a linker, facilitates the formation of a ternary complex between CDK6 and the CRBN E3 ubiquitin ligase.[2][4]
-
Ubiquitination: Within this complex, CDK6 is polyubiquitinated.
-
Proteasomal Degradation: The ubiquitin tags are recognized by the 26S proteasome, which then degrades CDK6.[4]
-
Inhibition of RB Phosphorylation: The depletion of CDK6 leads to a significant reduction in the phosphorylation of its primary substrate, the RB protein.[1][6]
-
Downregulation of FOXM1: Consequently, the expression of downstream E2F target genes, such as FOXM1, is downregulated.[1][6]
-
Cell Cycle Arrest: The lack of RB phosphorylation and subsequent E2F-mediated transcription prevents cells from progressing from the G1 to the S phase of the cell cycle, resulting in G1 arrest and inhibition of proliferation.[1][3][5]
Caption: Signaling pathway of this compound leading to G1 cell cycle arrest.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| CDK6 Degradation IC50 | - | ~4.4 nM | [2] |
| CDK6 Kinase Inhibition IC50 | - | 4.4 nM | [2] |
| CDK4 Kinase Inhibition IC50 | - | 0.69 nM | [2] |
Table 2: Effect of this compound on Cell Cycle Progression and Protein Expression
| Experiment | Cell Line | Concentration | Time Point | Observed Effect | Reference |
| CDK6 Degradation | BV173 | 0, 1.6, 8, 40, 200, 1000 nM | 4 h | Selective degradation of CDK6 | [1][3][5] |
| S-Phase Inhibition | BV173, SUP-B15 | 2000 nM | 48 h | Inhibition of S-phase entry | [1][3][5] |
| RB Phosphorylation & FOXM1 Expression | BV173, SUP-B15 | 2000 nM | 72 h | Inhibition of RB phosphorylation and FOXM1 expression | [1][3][5] |
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound.
Cell Culture
-
Cell Lines: Ph+ ALL cell lines BV173 and SUP-B15 are commonly used.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis for CDK6, pRB, and FOXM1
This protocol is for assessing the levels of key proteins involved in the this compound signaling pathway.
Caption: Workflow for Western Blot analysis of this compound treated cells.
-
Cell Treatment and Lysis:
-
Plate cells and treat with desired concentrations of this compound or vehicle control for the specified time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-CDK6, anti-phospho-RB (Ser807/811), anti-FOXM1, and a loading control like anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the distribution of cells in different phases of the cell cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The PROTAC YX-2-107: A Technical Guide to its Inhibitory Effect on Retinoblastoma (RB) Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of YX-2-107, a Proteolysis Targeting Chimera (PROTAC), and its mechanism of action in modulating the phosphorylation of the Retinoblastoma (RB) tumor suppressor protein. This document details the core mechanism, presents quantitative data from key experiments, outlines detailed experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a potent and selective degrader of Cyclin-Dependent Kinase 6 (CDK6).[1][2][3][4] As a PROTAC, it functions by inducing the ubiquitination and subsequent proteasomal degradation of its target protein, CDK6, rather than simply inhibiting its enzymatic activity.[5] This dual action of inhibiting CDK6's kinase function and removing the protein altogether makes this compound a promising therapeutic candidate, particularly in malignancies dependent on CDK6 activity, such as Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL).[1][6][7][8]
Mechanism of Action: Inhibition of RB Phosphorylation
The retinoblastoma protein is a critical regulator of the cell cycle, primarily by controlling the G1 to S phase transition.[9] Its function is tightly regulated by phosphorylation, which is catalyzed by cyclin-dependent kinases, including CDK4 and CDK6. In its hypophosphorylated state, RB binds to the E2F family of transcription factors, repressing the expression of genes necessary for S-phase entry. Phosphorylation of RB by CDKs leads to the release of E2F, allowing for cell cycle progression.[9]
This compound exerts its effect on RB phosphorylation through the following mechanism:
-
Recruitment of E3 Ubiquitin Ligase: this compound acts as a molecular bridge, bringing CDK6 into proximity with the Cereblon (CRBN) E3 ubiquitin ligase.[5][7]
-
Ubiquitination of CDK6: This proximity facilitates the transfer of ubiquitin molecules to CDK6.
-
Proteasomal Degradation of CDK6: The polyubiquitinated CDK6 is then recognized and degraded by the proteasome.[5]
-
Inhibition of RB Phosphorylation: The degradation of CDK6 leads to a significant reduction in the phosphorylation of the RB protein.[1][3][4][6][10][11]
-
Downstream Effects: The resulting hypophosphorylated RB remains bound to E2F, leading to the inhibition of S-phase entry and a decrease in the expression of downstream targets such as FOXM1.[1][3][4][6][10][11]
This targeted degradation of CDK6 has been shown to be more effective than dual CDK4/6 enzymatic inhibition in suppressing Ph+ ALL cell growth.[7][8]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) |
| This compound | CDK4 | 0.69[12] |
| This compound | CDK6 | 4.4[1][2][3][4][12] |
Table 2: Cellular Activity in Ph+ ALL Cell Lines
| Cell Line | Parameter | Value |
| BV173 | CDK6 Degradation Constant (DC50) | ~4 nM[12] |
Table 3: Experimental Conditions for In Vitro Studies
| Cell Lines | Treatment | Concentration | Duration | Observed Effect |
| BV173, SUP-B15 | This compound | 2000 nM | 48 hours | Inhibition of S phase[1][3][4] |
| BV173 | This compound | 0, 1.6, 8, 40, 200, 1000 nM | 4 hours | Selective degradation of CDK6[1][3] |
| BV173, SUP-B15 | This compound | 2000 nM | 72 hours | Inhibition of RB phosphorylation and FOXM1 expression[1][3][4][10][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on RB phosphorylation.
Western Blot Analysis for RB Phosphorylation
This protocol is designed to detect changes in the phosphorylation status of RB at specific sites following treatment with this compound.
Materials:
-
Cell Lines: BV173, SUP-B15
-
Reagents: this compound, DMSO (vehicle control)
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate
-
Equipment: SDS-PAGE apparatus, electroblotting system, imaging system for chemiluminescence.
Procedure:
-
Cell Culture and Treatment: Plate BV173 or SUP-B15 cells at an appropriate density. Treat cells with varying concentrations of this compound or DMSO for the desired time points (e.g., 4, 24, 48, 72 hours).
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Electroblotting: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated RB to total RB and the loading control.
Cell Viability Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a common method to assess the effect of this compound on cell proliferation.[1][5]
Materials:
-
Cell Lines: BV173, SUP-B15
-
Reagents: this compound, DMSO
-
Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay
-
Equipment: Opaque-walled 96-well plates, luminometer.
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in a final volume of 100 µL per well.
-
Compound Treatment: Add serial dilutions of this compound or DMSO to the wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent by transferring the buffer to the substrate vial.
-
Assay: Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Measurement: Measure the luminescence using a plate reader.
-
Analysis: The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells. Calculate the percentage of viable cells relative to the vehicle-treated control.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of this compound on the kinase activity of CDK6.
Materials:
-
Enzyme: Recombinant active CDK6/Cyclin D complex
-
Substrate: Recombinant RB protein[15]
-
Reagents: this compound, ATP (with [γ-³²P]ATP or for use with ADP-Glo™ assay)[15]
-
Kinase Assay Buffer: (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[16]
-
Detection System: ADP-Glo™ Kinase Assay Kit or method for detecting ³²P incorporation.
Procedure:
-
Reaction Setup: In a microplate, combine the kinase assay buffer, recombinant CDK6/Cyclin D, and varying concentrations of this compound.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Reaction: Add the recombinant RB substrate and ATP (spiked with [γ-³²P]ATP if using radiometric detection) to initiate the kinase reaction.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA for ADP-Glo™) or by spotting the reaction mixture onto phosphocellulose paper for radiometric assays.
-
Detection:
-
ADP-Glo™ Assay: Follow the manufacturer's protocol to convert ADP to ATP and then measure the generated luminescence.[16]
-
Radiometric Assay: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
-
Analysis: Determine the kinase activity at each inhibitor concentration and calculate the IC50 value for this compound.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Figure 1. Mechanism of action of this compound in inducing CDK6 degradation and inhibiting RB phosphorylation.
Figure 2. Experimental workflow for Western blot analysis of RB phosphorylation.
Figure 3. Workflow for the CellTiter-Glo® cell viability assay.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 2. youtube.com [youtube.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound | CDK | TargetMol [targetmol.com]
- 5. ch.promega.com [ch.promega.com]
- 6. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. promega.com [promega.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | CDK6 PROTAC | Probechem Biochemicals [probechem.com]
- 13. PhosphoPlus® Rb (Ser780, Ser807/811) Antibody Kit | Cell Signaling Technology [cellsignal.com]
- 14. Phospho-Rb (Ser807/811) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. promega.es [promega.es]
Downstream Targets of YX-2-107-Mediated CDK6 Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YX-2-107 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of Cyclin-Dependent Kinase 6 (CDK6).[1][2] This technical guide provides an in-depth overview of the downstream molecular consequences of this compound-mediated CDK6 degradation, with a particular focus on its effects in Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL). This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the core signaling pathways and experimental workflows.
Introduction: this compound and Targeted Protein Degradation
This compound is a heterobifunctional molecule designed to selectively eliminate CDK6 protein from cells.[1] It functions by simultaneously binding to CDK6 and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of CDK6.[3] This approach not only inhibits the kinase activity of CDK6 but also ablates its non-catalytic scaffolding functions, offering a potential therapeutic advantage over traditional kinase inhibitors.[3]
Core Signaling Pathway: CDK6 and its Canonical Downstream Targets
CDK6, in complex with D-type cyclins, is a key regulator of the G1-S phase transition of the cell cycle. A primary substrate of the Cyclin D-CDK6 complex is the Retinoblastoma (RB) tumor suppressor protein. Phosphorylation of RB by CDK6 leads to its inactivation and the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for S-phase entry. One of the critical downstream targets of the RB-E2F pathway is the Forkhead Box M1 (FOXM1) transcription factor, a master regulator of G1/S and G2/M gene expression.[4]
The degradation of CDK6 by this compound is therefore expected to disrupt this signaling cascade, leading to decreased RB phosphorylation, reduced FOXM1 expression, and ultimately, cell cycle arrest.
Quantitative Analysis of Downstream Effects
The primary downstream effects of this compound-mediated CDK6 degradation have been quantified in Ph+ ALL cell lines, primarily BV173 and SUP-B15.
Cell Cycle Analysis
Treatment with this compound leads to a significant arrest of Ph+ ALL cells in the S-phase of the cell cycle.[1][2]
Table 1: Effect of this compound on Cell Cycle Distribution in Ph+ ALL Cell Lines
| Cell Line | Treatment (Concentration) | Duration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| BV173 | DMSO (Control) | 48h | Data not available | Data not available | Data not available |
| This compound (2000 nM) | 48h | Data not available | Increased | Data not available | |
| SUP-B15 | DMSO (Control) | 48h | Data not available | Data not available | Data not available |
| This compound (2000 nM) | 48h | Data not available | Increased | Data not available |
Note: While the primary literature indicates a significant increase in the S-phase population, the exact percentages were not available in the searched resources. The effect is reported as a marked inhibition of S-phase entry.[5][6]
Analysis of Key Protein Expression and Phosphorylation
This compound treatment results in a dose-dependent decrease in the phosphorylation of RB and the expression of FOXM1.[1][2]
Table 2: Effect of this compound on Downstream Protein Targets in Ph+ ALL Cell Lines
| Cell Line | Treatment (Concentration) | Duration | pRB Level (Fold Change vs. Control) | FOXM1 Level (Fold Change vs. Control) |
| BV173 | This compound (2000 nM) | 72h | Decreased | Decreased |
| SUP-B15 | This compound (2000 nM) | 72h | Decreased | Decreased |
Note: Quantitative fold-change values from densitometric analysis of Western blots were not explicitly stated in the provided search results. The effect is consistently described as a marked reduction.[5][6]
Proteomic Analysis of this compound Specificity
A key aspect of this compound is its high specificity for CDK6. A proteomic analysis of BV173 cells treated with this compound for 4 hours revealed that of 3,682 proteins examined, only CDK6 was significantly downregulated.[7] This highlights the selective nature of this PROTAC.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of this compound's downstream effects.
Cell Culture
-
Cell Lines: BV173 and SUP-B15 (human Ph+ ALL cell lines).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for pRB and FOXM1
This protocol outlines the steps for detecting changes in protein levels and phosphorylation status following this compound treatment.
-
Reagents:
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4x).
-
Primary antibodies: Rabbit anti-phospho-RB (Ser807/811), Rabbit anti-FOXM1, Mouse anti-β-Actin (loading control).
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed BV173 or SUP-B15 cells and treat with desired concentrations of this compound or DMSO vehicle control for the specified duration (e.g., 72 hours).
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations for all samples and prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE on a 4-12% gradient gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Perform densitometric analysis to quantify band intensities, normalizing to the loading control.
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining to analyze the cell cycle distribution of this compound-treated cells.
-
Reagents:
-
Phosphate-buffered saline (PBS).
-
70% ethanol, ice-cold.
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
-
Procedure:
-
Culture and treat cells with this compound as described above (e.g., for 48 hours).
-
Harvest approximately 1x10^6 cells per sample by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Conclusion
This compound effectively induces the degradation of CDK6, leading to a cascade of downstream events that culminate in the suppression of Ph+ ALL cell proliferation. The key molecular consequences are the inhibition of RB phosphorylation and the downregulation of FOXM1 expression, which collectively drive S-phase cell cycle arrest. The high specificity of this compound for CDK6, as demonstrated by proteomic analysis, underscores its potential as a targeted therapeutic agent. The experimental protocols provided herein offer a framework for researchers to investigate the downstream effects of this compound and other targeted protein degraders. Further research may elucidate additional, non-canonical downstream targets and the full therapeutic potential of this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs [pubmed.ncbi.nlm.nih.gov]
- 4. The transcription factor FOXM1 (Forkhead box M1): proliferation-specific expression, transcription factor function, target genes, mouse models, and normal biological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative proteomic analysis identifies new effectors of FOXM1 involved in breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An order-to-disorder structural switch activates the FoxM1 transcription factor | eLife [elifesciences.org]
- 7. ashpublications.org [ashpublications.org]
The Impact of YX-2-107 on FOXM1 Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of YX-2-107, a Proteolysis Targeting Chimera (PROTAC), and its specific impact on the expression of Forkhead Box M1 (FOXM1), a critical transcription factor implicated in tumorigenesis. This compound is designed to selectively induce the degradation of Cyclin-Dependent Kinase 6 (CDK6), a key regulator of cell cycle progression. The degradation of CDK6 initiates a signaling cascade that results in the potent downregulation of FOXM1 expression. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual representations of the underlying biological pathways and workflows. The findings presented underscore the therapeutic potential of this compound as a targeted anti-cancer agent, particularly in malignancies dependent on the CDK6-FOXM1 axis, such as Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL).
Introduction: this compound and the FOXM1 Oncogene
This compound is a potent and selective PROTAC designed to hijack the cell's natural protein disposal machinery. It functions by binding simultaneously to CDK6 and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK6. With an in vitro IC₅₀ of 4.4 nM for CDK6, this compound demonstrates high efficacy.[1][2] Its mechanism of action offers a distinct advantage over traditional kinase inhibitors by eliminating the entire protein, thereby addressing both the kinase-dependent and -independent functions of CDK6.[3][4]
Forkhead Box M1 (FOXM1) is a transcription factor that plays a pivotal role in cell cycle regulation, particularly in the G1/S and G2/M transitions.[5][6] Overexpression of FOXM1 is a common feature in a wide range of human cancers and is often associated with poor prognosis, metastasis, and resistance to chemotherapy.[7][8][9] FOXM1 drives the expression of numerous genes essential for cell proliferation and survival.[10] Consequently, targeting FOXM1 and its upstream regulators has become a promising strategy in oncology drug development.
Mechanism of Action: The CDK6 to FOXM1 Signaling Axis
This compound exerts its effect on FOXM1 expression primarily by eliminating CDK6. The degradation of CDK6 disrupts the canonical cell cycle pathway that it governs.
-
CDK6 Degradation: this compound, as a PROTAC, recruits the CRBN E3 ligase to CDK6, tagging it for destruction by the proteasome.
-
Inhibition of RB Phosphorylation: CDK6, in complex with Cyclin D, is a primary kinase responsible for phosphorylating the Retinoblastoma (RB) tumor suppressor protein. The removal of CDK6 by this compound leads to a significant reduction in phosphorylated RB (pRB).[1][3]
-
Downregulation of FOXM1 Expression: The activity and expression of FOXM1 are downstream of the CDK6-RB pathway.[5] Inhibition of RB phosphorylation by this compound leads to a marked decrease in FOXM1 protein expression.[1][3][4] This effectively shuts down a critical signaling node required for cancer cell proliferation.
Quantitative Data Summary
The efficacy of this compound in degrading CDK6 and subsequently inhibiting FOXM1 expression has been demonstrated in multiple preclinical models. The data below is compiled from studies on Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL) cell lines.
Table 1: In Vitro Activity of this compound
| Cell Line | Concentration | Duration | Key Effect on FOXM1 & Related Markers | Citation |
| BV173 | 0-1000 nM | 4 hours | Selectively degrades CDK6 protein. | [1][2] |
| BV173, SUP-B15 | 2000 nM | 72 hours | Inhibits RB phosphorylation and FOXM1 expression. | [1][2] |
| BV173, SUP-B15 | 2000 nM | 48 hours | Inhibits S-phase entry in the cell cycle. | [1][2][3] |
Table 2: In Vivo Activity of this compound
| Animal Model | Dosage | Duration | Key Effect on FOXM1 & Related Markers | Citation |
| NRG-SGM3 Mice (Ph+ ALL Xenografts) | 150 mg/kg (i.p.) | Daily for 3 days | Suppressed expression of phospho-RB and, to a lesser degree, FOXM1. Induced selective CDK6 degradation. | [1][3] |
| C57BL/6j Mice | 10 mg/kg (i.p.) | Single dose | Achieved a maximum plasma concentration of 741 nM, sufficient for pharmacological activity. | [1][2] |
Experimental Protocols
The following section outlines the methodologies used to assess the impact of this compound on the CDK6-FOXM1 axis.
Cell Culture
-
Cell Lines: Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL) cell lines, such as BV173 and SUP-B15, were utilized.[3]
-
Culture Conditions: Cells were maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO₂).
-
Treatment: Cells were treated with this compound at specified concentrations (e.g., 2000 nM) and for various durations (e.g., 48 or 72 hours) to assess effects on protein expression and cell cycle.[1][2]
Protein Expression Analysis (Western Blotting)
-
Objective: To quantify the levels of CDK6, phospho-RB, and FOXM1 proteins following treatment with this compound.
-
Procedure:
-
Lysis: After treatment, cells were harvested and lysed using a suitable lysis buffer to extract total protein.
-
Quantification: Protein concentration was determined using a standard assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.
-
Transfer: Proteins were transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: The membrane was blocked to prevent non-specific binding, then incubated with primary antibodies specific for CDK6, phospho-RB (e.g., Ser807/811), and FOXM1. A loading control antibody (e.g., β-actin or GAPDH) was used to ensure equal protein loading.
-
Detection: After incubation with a corresponding secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Cycle Analysis (Flow Cytometry)
-
Objective: To determine the effect of this compound on cell cycle progression, specifically the percentage of cells in the S-phase.[3]
-
Procedure:
-
Cell Treatment: Ph+ ALL cells were treated with this compound (e.g., 2000 nM for 48 hours).[2]
-
Fixation: Cells were harvested, washed, and fixed in cold ethanol.
-
Staining: Fixed cells were treated with RNase A and stained with a DNA-intercalating dye, such as propidium iodide (PI).
-
Analysis: The DNA content of individual cells was measured using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle was analyzed using appropriate software. A reduction in the S-phase population indicates cell cycle arrest.
-
Conclusion
This compound represents a targeted therapeutic strategy that effectively leverages the cell's ubiquitin-proteasome system to eliminate CDK6. Preclinical data robustly demonstrates that the selective degradation of CDK6 by this compound leads to a significant reduction in RB phosphorylation and a subsequent, marked downregulation of FOXM1 expression.[1][3] This mechanism effectively inhibits cell cycle progression and suppresses the proliferation of cancer cells dependent on this signaling axis, such as Ph+ ALL.[3][11] The detailed data and protocols provided in this guide serve as a valuable resource for researchers and drug developers investigating the therapeutic potential of CDK6 degradation and FOXM1 inhibition in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Systematic Screen for CDK4/6 Substrates Links FOXM1 Phosphorylation to Senescence Suppression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are FOXM1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. FOXM1: A small fox that makes more tracks for cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Promise of Combination Therapies with FOXM1 Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, 2417408-46-7 | BroadPharm [broadpharm.com]
Unraveling the Dual-Action Mechanism of YX-2-107: A Technical Guide to Its Kinase-Dependent and Independent Effects
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the core mechanisms of YX-2-107, a potent and selective CDK6-degrading PROTAC (Proteolysis Targeting Chimera). We will explore both the kinase-dependent and kinase-independent effects of this molecule, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Introduction: Beyond Kinase Inhibition
This compound is an innovative molecule designed to target Cyclin-Dependent Kinase 6 (CDK6), a key regulator of the cell cycle, particularly in certain hematologic malignancies like Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][3][4] Unlike traditional kinase inhibitors that only block the enzymatic activity of their targets, this compound functions as a PROTAC, inducing the selective degradation of the CDK6 protein.[5][6][7] This dual mechanism of action, combining kinase inhibition with protein degradation, offers a more profound and sustained suppression of CDK6-driven cellular processes. Evidence suggests that the growth-promoting effects of CDK6 in Ph+ ALL are, in part, kinase-independent, making its degradation a more effective therapeutic strategy than enzymatic inhibition alone.[2][3][8][9]
Core Mechanism of Action: A Two-Pronged Attack
This compound's functionality stems from its unique structure, which includes a ligand that binds to CDK6 and another that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5][6] This proximity induces the ubiquitination of CDK6, marking it for degradation by the proteasome. This process results in two distinct but synergistic effects:
-
Kinase-Dependent Effects: By binding to the ATP-binding pocket of CDK6, this compound directly inhibits its kinase activity. This prevents the phosphorylation of downstream targets, most notably the Retinoblastoma (RB) protein.[8][10][11] The hypophosphorylated RB remains active, sequestering the E2F transcription factor and thereby blocking the expression of genes required for S-phase entry. This leads to cell cycle arrest at the G1/S checkpoint. A key downstream effector of the CDK6-RB pathway, FOXM1, is also downregulated.[8][10][11]
-
Kinase-Independent Effects: The primary kinase-independent effect is the physical elimination of the CDK6 protein. This is significant because CDK6 possesses non-catalytic functions, including scaffolding activities that can promote the growth of hematopoietic tumors.[9] By degrading CDK6, this compound abrogates these non-enzymatic roles, leading to a more comprehensive suppression of cancer cell proliferation. This is supported by findings that CDK6 silencing is more effective than treatment with the dual CDK4/6 inhibitor palbociclib in Ph+ ALL models.[2][3][8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| CDK6 Kinase Inhibition (IC50) | 4.4 nM | In vitro assay | [1][4][5][10][11] |
| CDK4 Kinase Inhibition (IC50) | 0.69 nM | In vitro assay | [6] |
| CDK6 Degradation (DC50) | ~4 nM | BV173 cells | [6] |
| S-Phase Inhibition | Effective at 2000 nM (48h) | Ph+ BV173 and SUP-B15 cells | [1][4][10][11] |
| RB Phosphorylation Inhibition | Effective at 2000 nM (72h) | Ph+ BV173 and SUP-B15 cells | [1][4][10][11] |
| FOXM1 Expression Inhibition | Effective at 2000 nM (72h) | Ph+ BV173 and SUP-B15 cells | [1][4][10][11] |
| Selective CDK6 Degradation | Observed at 1.6 - 1000 nM (4h) | BV173 cells | [1][4][10][11] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound
| Parameter | Value | Animal Model | Reference |
| Maximum Concentration (Cmax) | 741 nM | C57BL/6j mice (10 mg/kg, single i.p. dose) | [4][10][11] |
| Time to Cmax | 4 hours | C57BL/6j mice (10 mg/kg, single i.p. dose) | [4][10][11] |
| Pharmacological Activity | Suppression of Ph+ ALL proliferation | NRG-SGM3 mice with Ph+ ALL xenografts (150 mg/kg, daily i.p. for 3 days) | [4][10][11] |
| Leukemia Burden Suppression | Marked suppression | Mice with de novo or TKI-resistant primary Ph+ ALL | [2][3][8][9] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound, inducing CDK6 degradation and inhibiting its kinase activity.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for assessing this compound's in vitro effects on Ph+ ALL cells.
Key Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature. For detailed synthesis of this compound, refer to the supplementary materials of De Dominici M, et al. Blood. 2020.[8]
Cell Culture
-
Cell Lines: Ph+ ALL cell lines (e.g., BV173, SUP-B15) and other hematologic malignancy cell lines (e.g., MUTZ-5, MHH-CALL-4, SEM).
-
Media: Iscove modified Dulbecco medium supplemented with 10% heat-inactivated fetal bovine serum, 100 U/mL penicillin-streptomycin, and 2 mmol/L L-glutamine.
-
Culture Conditions: 37°C, 5% CO2.
-
Primary Cells: Primary human Ph+ ALL cells are cultured in StemSpan SFEM supplemented with appropriate cytokines (e.g., SCF, Flt3L, IL-3, IL-6, IL-7). Normal CD34+ cells are cultured in StemSpan SFEM with StemSpan CC100.
Western Blot Analysis for Protein Degradation and Phosphorylation
-
Cell Treatment: Plate cells and treat with a dose range of this compound (e.g., 0-2000 nM) or vehicle control (DMSO) for specified durations (e.g., 4, 24, 48, 72 hours).
-
Lysis: Harvest cells, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate with primary antibodies overnight at 4°C. Key antibodies include those against CDK6, CDK4, phospho-RB (Ser807/811), total RB, FOXM1, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ).
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound (e.g., 2000 nM) or vehicle for a specified time (e.g., 48 hours).
-
Harvesting: Collect cells and wash with PBS.
-
Fixation: Fix cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash cells to remove ethanol and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Acquisition: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in G1, S, and G2/M phases.
In Vivo Xenograft Studies
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID/IL-2Rγnull or NRG-SGM3).
-
Cell Implantation: Inject 2 x 10^6 Ph+ ALL cells (either cell lines or primary patient-derived cells) intravenously into the mice.
-
Treatment: Once leukemia is established, treat mice with this compound (e.g., 150 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily. A comparator arm with an agent like palbociclib may be included.
-
Monitoring: Monitor leukemia burden by measuring the percentage of human CD19+ or other leukemia-specific markers in peripheral blood via flow cytometry.
-
Pharmacodynamic Analysis: In satellite groups, collect tissues (e.g., bone marrow) after a short treatment course to assess target engagement (CDK6 degradation, pRB inhibition) by Western blot or immunohistochemistry.
-
Efficacy Endpoint: Monitor animal survival or sacrifice animals when humane endpoints are reached. Analyze leukemia infiltration in various organs (e.g., bone marrow, spleen).
Conclusion
This compound represents a significant advancement in the targeted therapy of CDK6-dependent malignancies. Its dual mechanism, which combines the inhibition of CDK6's kinase activity with its targeted degradation, effectively addresses both the catalytic and non-catalytic roles of this oncoprotein. This comprehensive approach results in robust anti-proliferative effects in preclinical models of Ph+ ALL, including those resistant to conventional therapies. The data and protocols presented in this guide provide a foundational resource for further investigation and development of this compound and similar next-generation targeted therapies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | CDK | TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols for YX-2-107 Treatment of BV173 Cells In Vitro
Introduction
YX-2-107 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade cyclin-dependent kinase 6 (CDK6).[1][2][3] It functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to CDK6, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3][4][5] This targeted degradation of CDK6 has shown significant anti-proliferative effects in Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL) cells, such as the BV173 cell line.[1][2][6] These application notes provide detailed protocols for the in vitro use of this compound with BV173 cells to assess its biological activity.
Mechanism of Action
This compound induces the degradation of CDK6, a key regulator of the cell cycle.[7] The degradation of CDK6 leads to reduced phosphorylation of the retinoblastoma protein (RB) and decreased expression of the transcription factor FOXM1, which are critical for cell cycle progression, particularly through the G1 to S phase transition.[1][3][6][8] Consequently, treatment of BV173 cells with this compound results in an inhibition of S-phase entry and overall cell proliferation.[1][6][8]
Data Presentation
The following table summarizes the quantitative data for this compound's activity from in vitro studies.
| Parameter | Cell Line | Value | Reference |
| CDK6 Degradation IC50 | BV173 | 4.4 nM | [1][2] |
| CDK6 Kinase Activity IC50 | - | 4.4 nM | [2] |
| CDK4 Kinase Activity IC50 | - | 0.69 nM | [2] |
Experimental Protocols
BV173 Cell Culture
The BV173 cell line was established from the peripheral blood of a patient with chronic myeloid leukemia (CML) in blast crisis and is positive for the Philadelphia chromosome.[9][10]
-
Medium: 80-90% RPMI 1640 supplemented with 10-20% fetal bovine serum (FBS).[10]
-
Culture Conditions: Maintain cells in suspension at a density between 0.5 x 10⁶ and 1.5 x 10⁶ cells/mL.[10] Incubate at 37°C with 5% CO₂.
-
Subculture: Split the culture 1:2 to 1:3 every 3-4 days to maintain the recommended cell density.[10]
Preparation of this compound Stock Solution
-
Storage: Store the lyophilized powder and stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles.
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the this compound powder in a suitable solvent like DMSO.
-
Working Solutions: Prepare fresh dilutions of the stock solution in the complete cell culture medium for each experiment.
In Vitro Cytotoxicity and Proliferation Assays (e.g., MTT or CellTiter-Glo®)
This protocol is a general guideline and can be adapted for various colorimetric or luminescent cell viability assays.
-
Cell Seeding: Seed BV173 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for the desired time points (e.g., 48, 72 hours).
-
Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for CDK6 Degradation
-
Cell Seeding and Treatment: Seed BV173 cells in a 6-well plate at a density of 1 x 10⁶ cells/mL. Treat the cells with various concentrations of this compound (e.g., 1.6, 8, 40, 200, 1000 nM) for a specified duration (e.g., 4 hours).[1]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies against CDK6, phospho-RB, FOXM1, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat BV173 cells with this compound (e.g., 2000 nM) for 48 hours.[1]
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Workflow for in vitro testing of this compound on BV173 cells.
Caption: this compound induces CDK6 degradation, inhibiting downstream signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BV-173 Cells [cytion.com]
- 10. Leibniz Institute DSMZ: Details [dsmz.de]
Application Notes and Protocols: YX-2-107 for Mouse Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: YX-2-107 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade Cyclin-Dependent Kinase 6 (CDK6).[1][2][3][4] It functions by linking CDK6 to the Cereblon (CRBN) E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of CDK6.[2][5] This mechanism leads to the inhibition of retinoblastoma (RB) protein phosphorylation and downregulation of the transcription factor FOXM1.[1][3][6] Preclinical studies have demonstrated its efficacy in mouse xenograft models of Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL), including models resistant to tyrosine kinase inhibitors (TKIs).[5][6][7][8]
These notes provide a summary of reported dosages, experimental protocols, and the underlying signaling pathway for the use of this compound in mouse xenograft studies.
Data Presentation: In Vivo Efficacy and Dosing
The following tables summarize the quantitative data from preclinical mouse xenograft studies involving this compound.
Table 1: Pharmacokinetic Profile of this compound in Mice
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| C57BL/6j Mice | 10 mg/kg (single dose) | Intraperitoneal (i.p.) | Cmax: 741 nM; Cleared from plasma after 4 hours. Plasma exposure is ~4-fold higher than CDK6 degradation IC50 at 6 hours. | [1][3][4][6] |
Table 2: Efficacy Studies of this compound in Ph+ ALL Xenograft Models
| Animal Model | Xenograft | Dosage | Administration Route & Schedule | Key Outcomes | Reference |
| NRG-SGM3 Mice | Ph+ ALL Cells | 150 mg/kg | i.p., once daily for 3 days | Suppressed proliferation of Ph+ ALL cells; Reduced S-phase cells; Decreased phospho-RB and FOXM1 expression; Induced selective CDK6 degradation. | [1][3][4] |
| NSG Mice | TKI-resistant Ph+ ALL (Patient-Derived) | 25 mg/kg or 50 mg/kg | i.p., twice daily | Markedly suppressed peripheral blood leukemia burden. | [6] |
| NSG Mice | Ph+ ALL (Patient-Derived) | 125 or 150 mg/kg | i.p., once daily or twice daily (at half-dose) for 10 days | As effective or superior to palbociclib in suppressing leukemia burden. | [6] |
Table 3: Toxicity Study of this compound
| Animal Model | Dosage | Administration Route & Schedule | Toxicity Findings | Reference |
| C57BL/6j Mice | 150 mg/kg | i.p., daily for 10 consecutive days | No signs of distress or weight loss. No significant changes in bone marrow stem/progenitor cells or B-cell precursors. Normal peripheral blood counts, except for a moderate increase in platelets and reticulocytes. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the formulation of this compound for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Kolliphor® P 188 (or other suitable Cremophor)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile, pyrogen-free vials and syringes
Formulation Method (as reported in studies): [6]
-
Prepare a stock solution of this compound in DMSO.
-
For the final injection volume, prepare a vehicle solution consisting of Kolliphor, PBS, and DMSO in a 20:70:10 ratio.
-
Add the appropriate volume of the this compound stock solution to the vehicle to achieve the desired final concentration (e.g., for a 50 mg/kg dose).
-
Ensure the final solution is a homogenous suspension before drawing into the syringe for injection.
Note: An alternative general-purpose vehicle suggested for compounds with similar properties is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3] Always perform small-scale solubility and stability tests before preparing large batches.
Protocol 2: Ph+ ALL Xenograft Model Establishment and Treatment
This protocol outlines a general procedure for establishing a patient-derived xenograft (PDX) model and subsequent treatment with this compound.
Materials & Animals:
-
Immunodeficient mice (e.g., NSG or NRG-SGM3)
-
Viable primary Ph+ ALL patient cells
-
Sterile PBS or appropriate cell injection medium
-
Prepared this compound formulation
-
Calipers for tumor measurement (if applicable)
-
Flow cytometry reagents for monitoring leukemia burden (e.g., anti-human CD19, CD10 antibodies)
Methodology:
-
Cell Implantation: Inject immunodeficient mice (e.g., NSG) intravenously or intraperitoneally with primary human Ph+ ALL cells.
-
Leukemia Engraftment Monitoring: Monitor the engraftment and progression of leukemia by analyzing peripheral blood samples at regular intervals (e.g., weekly). Use flow cytometry to quantify the percentage of human leukemic cells (e.g., hCD19+/hCD10+).[6]
-
Treatment Initiation: Once the leukemia burden reaches a predetermined threshold (e.g., >1% in peripheral blood), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Treatment Group: Administer this compound via intraperitoneal injection at the desired dose and schedule (e.g., 50 mg/kg, twice daily).[6]
-
Vehicle Control Group: Administer an equivalent volume of the vehicle solution on the same schedule.
-
-
Efficacy Assessment:
-
Continue to monitor peripheral blood leukemia burden throughout the treatment period.[6]
-
At the end of the study, euthanize the mice and harvest tissues (bone marrow, spleen) for downstream analysis.
-
Assess the percentage of S-phase cells, levels of phospho-RB and FOXM1, and CDK6/CDK4 protein levels via flow cytometry or western blot to confirm the mechanism of action.[5][6]
-
-
Toxicity Monitoring: Monitor mice daily for signs of toxicity, including weight loss, changes in behavior, or ruffled fur.
Visualizations: Signaling Pathway and Experimental Workflow
Mechanism of Action: this compound PROTAC
Caption: Mechanism of this compound leading to CDK6 degradation and cell cycle arrest.
Experimental Workflow: Xenograft Study
Caption: Workflow for a typical this compound efficacy study in a mouse xenograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | CDK | TargetMol [targetmol.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for YX-2-107, a Selective CDK6 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
YX-2-107 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] As a bifunctional molecule, this compound recruits the Cereblon (CRBN) E3 ubiquitin ligase to CDK6, leading to its ubiquitination and subsequent proteasomal degradation.[2][4] This mechanism of action, which eliminates the entire protein rather than just inhibiting its kinase activity, offers a promising therapeutic strategy for malignancies dependent on CDK6, such as Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][5][6] In Ph+ ALL cells, this compound has been shown to inhibit the phosphorylation of the Retinoblastoma (RB) protein and downregulate the expression of FOXM1, both of which are critical for cell cycle progression.[1][2][3][7] These application notes provide detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C45H51N11O9 | [2] |
| Molecular Weight | 889.97 g/mol | [2] |
| CAS Number | 2417408-46-7 | [2] |
| Appearance | Solid | [4] |
| Purity | >98% (HPLC) | [4] |
Table 2: In Vitro Biological Activity of this compound
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (CDK6 Degradation) | 4.4 nM | [1][3] | |
| Selective CDK6 Degradation | 1.6 - 1000 nM (4h) | BV173 | [1][5][8] |
| Inhibition of S Phase | 2000 nM (48h) | BV173, SUP-B15 | [1][5][8] |
| Inhibition of RB Phosphorylation | 2000 nM (72h) | BV173, SUP-B15 | [1][5][8] |
| Downregulation of FOXM1 | 2000 nM (72h) | BV173, SUP-B15 | [1][5][8] |
Mechanism of Action: this compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound as a PROTAC to induce the degradation of CDK6.
Caption: Mechanism of this compound induced CDK6 degradation and its downstream effects.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Table 3: Stock Solution Preparation Calculator
| Desired Stock Concentration | Molecular Weight ( g/mol ) | Mass of this compound to Weigh | Volume of DMSO to Add |
| 10 mM | 889.97 | 8.9 mg | 1 mL |
| 5 mM | 889.97 | 4.45 mg | 1 mL |
| 1 mM | 889.97 | 0.89 mg | 1 mL |
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 8.9 mg of this compound.
-
Dissolution: Add the appropriate volume of cell culture grade DMSO to the this compound powder. Using the previous example, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly to dissolve the compound. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can aid in dissolution if necessary.[1] Visually inspect the solution to ensure that all of the compound has dissolved and no particulates are visible.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[3]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] Protect the stock solution from light.[1]
Experimental Workflow for Cell-Based Assays
The following diagram outlines a general workflow for using the this compound stock solution in a typical cell culture experiment.
Caption: General experimental workflow for using this compound in cell culture.
Protocol for Diluting to Working Concentration:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (add 1 µL of the 10 mM stock to 999 µL of culture medium).
-
Prepare Working Solution: It is recommended to perform a serial dilution. First, prepare an intermediate dilution in culture medium before making the final dilution in the volume to be added to the cells. This ensures accurate and homogenous distribution of the compound.
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as in the this compound treated samples.
-
Cell Treatment: Add the prepared working solution (or vehicle control) to your cells and incubate for the desired duration.
Safety Precautions
This compound is for research use only and is not intended for human or veterinary use.[2] Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the powder in a chemical fume hood to avoid inhalation. Consult the Safety Data Sheet (SDS) for more detailed information.
References
- 1. This compound | CDK | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CDK6 PROTAC | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, 2417408-46-7 | BroadPharm [broadpharm.com]
- 8. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols: Determining Optimal Treatment Duration for CDK6 Degradation by YX-2-107
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal treatment duration for the selective degradation of Cyclin-Dependent Kinase 6 (CDK6) using the PROTAC® degrader, YX-2-107. This document includes a summary of known time-course data, detailed experimental protocols for validation, and diagrams illustrating the mechanism and workflow.
Introduction to this compound
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of CDK6.[1] It functions by forming a ternary complex between CDK6 and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK6.[2][3] This targeted degradation approach offers a powerful alternative to traditional kinase inhibition, as it eliminates both the enzymatic and non-enzymatic functions of the target protein.[2][3] this compound has shown efficacy in preclinical models of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][4][3]
Summary of this compound Time-Dependent Effects
The optimal duration of this compound treatment is crucial for achieving maximal CDK6 degradation while minimizing off-target effects. The following table summarizes key time-point data from in vitro and in vivo studies.
| Time Point | Cell Line / Model | Concentration(s) | Observed Effect | Citation(s) |
| 4 hours | BV173 | 1.6 - 1000 nM | Selective degradation of CDK6 protein. | [1][5] |
| ≥ 6 hours | BV173 | Not Specified | Sustained low levels of CDK6 expression. | [6] |
| 12 hours | BV173 | Not Specified | CDK6 levels begin to return to baseline after washout of this compound. | [6] |
| 48 hours | Ph+ BV173, SUP-B15 | 2000 nM | Inhibition of S phase entry in the cell cycle. | [1][4] |
| 48 hours | NRG-SGM3 mice (Ph+ ALL xenografts) | Not Specified | Marked decrease in the proportion of S-phase cells in bone marrow. | [3] |
| 72 hours | Ph+ BV173, SUP-B15 | 2000 nM | Inhibition of Retinoblastoma (RB) phosphorylation and FOXM1 expression. | [1][4][7] |
Note: Other palbociclib-based PROTACs have demonstrated maximal CDK6 degradation between 6 and 8 hours.[8][9][10][11]
Key Experimental Protocols
To determine the optimal this compound treatment duration for CDK6 degradation in a specific cell line, a time-course experiment is recommended.
Protocol 1: Time-Course Analysis of CDK6 Degradation by Western Blot
Objective: To identify the time point of maximal CDK6 degradation following this compound treatment.
Materials:
-
Cell line of interest (e.g., BV173, SUP-B15, or other CDK6-dependent line)
-
Complete cell culture medium
-
This compound (resuspended in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK6, anti-Vinculin or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
Treatment:
-
Prepare a working concentration of this compound in complete culture medium. A concentration range around the DC50 (approx. 4 nM for BV173 cells) is a good starting point.[3][12]
-
Treat cells with this compound. Include a vehicle control (DMSO) at the same final concentration.
-
Incubate the cells for various time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours).
-
-
Cell Lysis:
-
At each time point, wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-CDK6 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for CDK6 and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the CDK6 signal to the loading control for each time point.
-
Plot the normalized CDK6 levels against time to determine the point of maximal degradation.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound induced CDK6 degradation.
Experimental Workflow for Time-Course Analysis
Caption: Workflow for determining optimal CDK6 degradation time.
Conclusion
Based on available data, significant degradation of CDK6 by this compound in vitro can be observed as early as 4 hours, with maximal effects likely occurring around 6 to 8 hours post-treatment.[1][6][8][10] However, the precise kinetics can be cell-type dependent. Therefore, it is essential for researchers to perform a time-course experiment, as detailed in this guide, to determine the optimal treatment duration for their specific experimental system. For assessing downstream functional consequences of CDK6 degradation, such as cell cycle arrest, longer incubation periods of 48 to 72 hours are necessary.[1][3]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medkoo.com [medkoo.com]
- 3. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CDK | TargetMol [targetmol.com]
- 6. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Potent and Preferential Degradation of CDK6 via PROteolysis TArgeting Chimera Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound | CDK6 PROTAC | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for YX-2-107 in Tyrosine Kinase Inhibitor-Resistant Acute Lymphoblastic Leukemia (ALL) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) is an aggressive subtype of ALL characterized by the BCR-ABL1 fusion oncogene. While tyrosine kinase inhibitors (TKIs) have significantly improved outcomes, the development of resistance remains a major clinical challenge. YX-2-107 is a potent and selective Proteolysis-Targeting Chimera (PROTAC) designed to address this challenge by inducing the targeted degradation of Cyclin-Dependent Kinase 6 (CDK6), a protein essential for the proliferation and survival of Ph+ ALL cells.[1][2] Unlike traditional kinase inhibitors that only block the enzymatic activity of their targets, this compound facilitates the complete removal of the CDK6 protein, offering a potential advantage in overcoming resistance mechanisms.[3] These application notes provide detailed protocols for utilizing this compound in preclinical models of TKI-resistant Ph+ ALL.
Mechanism of Action
This compound is a heterobifunctional molecule that consists of a ligand that binds to CDK6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] This dual binding brings CDK6 into close proximity with the E3 ligase, leading to the ubiquitination of CDK6 and its subsequent degradation by the proteasome.[3] The degradation of CDK6 disrupts critical downstream signaling pathways, including the phosphorylation of the Retinoblastoma (Rb) protein and the expression of the transcription factor FOXM1, ultimately leading to cell cycle arrest and suppression of leukemia cell proliferation.[3][4][5]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound in Ph+ ALL models.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| CDK6 Degradation IC₅₀ | - | 4.4 nM | [5] |
| CDK4 Kinase Inhibition IC₅₀ | - | 0.69 nM | [2] |
| CDK6 Kinase Inhibition IC₅₀ | - | 4.4 nM | [2] |
| CDK6 Degradation Constant (DC₅₀) | BV173 | ~4 nM | [2] |
| S Phase Inhibition | BV173, SUP-B15 | 2000 nM (48h) | [4][5] |
| RB Phosphorylation Inhibition | BV173, SUP-B15 | 2000 nM (72h) | [4][5] |
| FOXM1 Expression Inhibition | BV173, SUP-B15 | 2000 nM (72h) | [4][5] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound
| Parameter | Animal Model | Dosage | Route | Schedule | Outcome | Reference |
| Maximum Concentration (Cmax) | C57BL/6j mice | 10 mg/kg | i.p. | Single dose | 741 nM | [1][5] |
| Plasma Clearance | C57BL/6j mice | 10 mg/kg | i.p. | Single dose | Cleared after 4 hours | [1][5] |
| Anti-proliferative Activity | NRG-SGM3 mice (Ph+ ALL xenograft) | 150 mg/kg | i.p. | Daily for 3 days | Suppression of Ph+ ALL proliferation | [1][5] |
| Pharmacodynamic Effects | NRG-SGM3 mice (Ph+ ALL xenograft) | 150 mg/kg | i.p. | Daily for 3 days | Decreased S-phase cells, p-RB, and FOXM1; selective CDK6 degradation | [5] |
Experimental Protocols
Establishment of TKI-Resistant Ph+ ALL Cell Lines
Objective: To generate TKI-resistant Ph+ ALL cell lines for in vitro and in vivo studies.
Materials:
-
Parental Ph+ ALL cell lines (e.g., SUP-B15, BV173)
-
Tyrosine Kinase Inhibitors (e.g., Imatinib, Dasatinib)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture the parental Ph+ ALL cell line in complete medium.
-
Expose the cells to a low concentration of the TKI (e.g., starting at the IC₂₀).
-
Monitor cell viability and proliferation. Initially, a significant portion of the cells will die.
-
Allow the surviving cells to repopulate.
-
Once the cell population has recovered, gradually increase the concentration of the TKI in a stepwise manner.
-
Continue this process of dose escalation and cell recovery over several months.
-
Periodically assess the resistance level by performing a cell viability assay (e.g., MTT assay) to determine the IC₅₀ of the TKI.
-
A significant increase in the IC₅₀ compared to the parental cell line indicates the establishment of a TKI-resistant cell line.
-
Maintain the resistant cell line in a medium containing the TKI at a concentration that maintains the resistant phenotype.
Cell Viability (MTT) Assay
Objective: To determine the effect of this compound on the viability of TKI-resistant Ph+ ALL cells.
Materials:
-
TKI-resistant Ph+ ALL cells
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed the TKI-resistant Ph+ ALL cells into a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blot Analysis for Protein Degradation
Objective: To assess the degradation of CDK6 and the phosphorylation status of Rb and expression of FOXM1 in TKI-resistant Ph+ ALL cells treated with this compound.
Materials:
-
TKI-resistant Ph+ ALL cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK6, anti-phospho-Rb (Ser807/811), anti-Rb, anti-FOXM1, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed TKI-resistant Ph+ ALL cells and treat with various concentrations of this compound for the desired time points (e.g., 4, 24, 48, 72 hours).
-
Harvest the cells and lyse them in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
In Vivo Xenograft Model of TKI-Resistant Ph+ ALL
Objective: To evaluate the anti-leukemic efficacy of this compound in a TKI-resistant Ph+ ALL xenograft model.
Materials:
-
TKI-resistant Ph+ ALL cells (e.g., Dasatinib-resistant SUP-B15)
-
Immunodeficient mice (e.g., NOD/SCID or NRG-SGM3)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Calipers
-
Flow cytometer and antibodies for human CD45 and other relevant markers
Protocol:
-
Inject 1 x 10⁶ TKI-resistant Ph+ ALL cells intravenously into immunodeficient mice.
-
Monitor the engraftment of leukemia cells by periodically analyzing peripheral blood for the presence of human CD45-positive cells by flow cytometry.
-
Once the leukemia is established (e.g., >1% human CD45+ cells in peripheral blood), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation fresh daily.
-
Administer this compound (e.g., 150 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily or as per the desired schedule.
-
Monitor the tumor burden by quantifying the percentage of human CD45+ cells in the peripheral blood weekly.
-
Monitor the health of the mice, including body weight and signs of toxicity.
-
At the end of the study, euthanize the mice and harvest tissues (e.g., bone marrow, spleen) for further analysis, such as flow cytometry to determine the final tumor burden and western blotting to assess target engagement.
Conclusion
This compound represents a promising therapeutic strategy for TKI-resistant Ph+ ALL by effectively inducing the degradation of CDK6. The protocols outlined in these application notes provide a framework for researchers to evaluate the efficacy and mechanism of action of this compound in relevant preclinical models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, aiding in the further development of this novel therapeutic agent.
References
Application Notes and Protocols for YX-2-107 Administration in NRG-SGM3 Mice
For Research Use Only
Introduction
YX-2-107 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] It functions by linking the CDK6 protein to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK6.[2][4] This mechanism effectively inhibits both the kinase-dependent and -independent functions of CDK6, making it a promising therapeutic candidate for CDK6-dependent malignancies such as Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2][4][5] Preclinical studies in NRG-SGM3 mice engrafted with Ph+ ALL have demonstrated the efficacy of this compound in suppressing leukemia progression.[1][4]
These application notes provide detailed protocols for the administration of this compound to NRG-SGM3 mice in the context of a Ph+ ALL xenograft model, intended for researchers, scientists, and drug development professionals.
NRG-SGM3 Mouse Model Characteristics
The NRG-SGM3 mouse model is a highly immunodeficient strain that is genetically engineered to express human cytokines, specifically Interleukin-3 (IL-3), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and Stem Cell Factor (SCF).[6][7][8] This humanization of the cytokine environment significantly enhances the engraftment and differentiation of human hematopoietic stem cells and myeloid lineages, making it an ideal host for studying human hematological malignancies like Ph+ ALL.[8][9][10][11]
Quantitative Data Summary
In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (CDK6 Degradation) | BV173 | ~4.4 nM | [1][3] |
| Effect on Cell Cycle (2000 nM, 48h) | BV173, SUP-B15 | Inhibition of S phase | [1][12] |
| Effect on Protein Expression (2000 nM, 72h) | BV173, SUP-B15 | Inhibition of RB phosphorylation and FOXM1 expression | [1][12] |
In Vivo Pharmacokinetics of this compound in Mice
| Dose | Administration Route | Maximum Concentration (Cmax) | Time to Cmax | Clearance | Mouse Strain | Reference |
| 10 mg/kg | Intraperitoneal (i.p.) | 741 nM | Not Specified | Cleared from plasma after 4 hours | C57BL/6j | [1][3][12] |
In Vivo Efficacy of this compound in NRG-SGM3 Mice with Ph+ ALL Xenografts
| Dose | Administration Route | Treatment Duration | Outcome | Reference |
| 150 mg/kg | Intraperitoneal (i.p.) | Daily for 3 days | Suppressed Ph+ ALL proliferation | [1][3][12] |
| Not Specified | Not Specified | 48 hours | Decreased S phase cells, suppressed p-RB and FOXM1, induced selective CDK6 degradation | [4] |
| Not Specified | Not Specified | 2-3 weeks | Marked suppression of peripheral blood leukemia load | [4] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound as a CDK6-degrading PROTAC.
Caption: Workflow for in vivo efficacy studies of this compound in NRG-SGM3 mice.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
1.1. Materials:
-
This compound powder
-
Sterile vehicle solution (e.g., DMSO, PEG300, Tween 80, saline). The exact formulation should be optimized for solubility and tolerability.
-
Sterile microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Vortex mixer
-
Sonicator (optional)
1.2. This compound Formulation (General Guidance):
-
Disclaimer: The optimal formulation for this compound should be determined empirically. The following is a general starting point.
-
Prepare a stock solution of this compound in 100% DMSO.
-
For a 150 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the final concentration would be 30 mg/mL.
-
A common vehicle for in vivo studies is a mixture of DMSO, PEG300, Tween 80, and saline. A potential ratio to test is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
To prepare the final dosing solution, first dissolve the this compound in DMSO. Then, add the PEG300 and Tween 80, vortexing thoroughly after each addition. Finally, add the saline and vortex again to ensure a homogenous suspension. Gentle warming or sonication may aid in dissolution.
-
Prepare the formulation fresh on the day of injection.
1.3. Administration Protocol:
-
Weigh each mouse to determine the precise injection volume.
-
Gently restrain the mouse.
-
Administer the prepared this compound solution or vehicle control via intraperitoneal (i.p.) injection.
-
Monitor the mice for any immediate adverse reactions.
-
Return the mice to their cages.
-
For multi-day studies, repeat the administration as required by the experimental design (e.g., once daily).
Protocol 2: Ph+ ALL Xenograft Model in NRG-SGM3 Mice
2.1. Materials:
-
NRG-SGM3 mice (6-8 weeks old)
-
Ph+ ALL cell line (e.g., BV173, SUP-B15) or patient-derived xenograft (PDX) cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Sterile syringes (1 mL) and needles (27-30 gauge)
2.2. Cell Preparation:
-
Culture Ph+ ALL cells under standard conditions.
-
On the day of injection, harvest the cells during their logarithmic growth phase.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Perform a cell count and assess viability using trypan blue exclusion. Viability should be >90%.
2.3. Engraftment:
-
Gently restrain an NRG-SGM3 mouse.
-
Inject 100 µL of the cell suspension (5-10 x 10^6 cells) intravenously (i.v.) via the tail vein.
2.4. Monitoring:
-
Monitor the mice daily for clinical signs of disease, including weight loss, ruffled fur, and reduced mobility.
-
Beginning 2-3 weeks post-engraftment, monitor leukemia burden by collecting a small amount of peripheral blood from the tail vein.
-
Use flow cytometry to determine the percentage of human CD45+ cells in the peripheral blood.
-
Once leukemia is established (e.g., >1% hCD45+ cells in peripheral blood), randomize the mice into treatment and control groups.
2.5. Endpoint Analysis:
-
Collect peripheral blood, bone marrow, and spleen.
-
Process tissues to create single-cell suspensions.
-
Analyze the percentage of leukemic cells (hCD45+) in each tissue by flow cytometry.
-
Perform Western blot analysis on tissue lysates to assess the levels of CDK6, phospho-RB, and FOXM1.
Conclusion
These application notes provide a framework for conducting in vivo studies with the CDK6-degrading PROTAC this compound in the highly relevant NRG-SGM3 mouse model. The provided protocols and data summaries should serve as a valuable resource for researchers investigating the therapeutic potential of this compound for Ph+ ALL and other CDK6-dependent cancers. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible preclinical data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | CDK | TargetMol [targetmol.com]
- 4. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 024099 - NRG-SGM3 Strain Details [jax.org]
- 7. JAXMice Search [mice.jax.org]
- 8. What makes NSG-SGM3 a revolutionary strain? [jax.org]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative utility of NRG and NRGS mice for the study of normal hematopoiesis, leukemogenesis, and therapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols: Detecting YX-2-107-Induced CDK6 Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, and small molecules like YX-2-107 are at the forefront of this innovation. This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of Cyclin-Dependent Kinase 6 (CDK6).[1][2][3][4][5] This molecule functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to CDK6, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3][5] The targeted degradation of CDK6 has shown significant therapeutic potential, particularly in cancers like Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL).[1][2][4][5][6][7]
These application notes provide a detailed protocol for utilizing Western blotting to quantitatively assess the efficacy of this compound in inducing CDK6 degradation in a cellular context.
Signaling Pathway of this compound-Mediated CDK6 Degradation
This compound forms a ternary complex with CDK6 and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to CDK6, marking it for recognition and degradation by the 26S proteasome. The downstream consequences of CDK6 degradation include the inhibition of Retinoblastoma (RB) protein phosphorylation and reduced expression of the transcription factor FOXM1.[1][4][6][7]
Caption: Signaling pathway of this compound-induced CDK6 degradation.
Experimental Protocol: Western Blot for CDK6 Degradation
This protocol outlines the steps to assess the degradation of CDK6 in response to this compound treatment.
Materials and Reagents
-
Cell Line: Ph+ ALL cell lines (e.g., BV173, SUP-B15)
-
This compound
-
Cell Culture Medium: (e.g., RPMI-1640) with fetal bovine serum (FBS) and penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
SDS-PAGE Gels and Running Buffer
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-CDK6
-
Rabbit anti-pRB (S780)
-
Rabbit anti-FOXM1
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Experimental Workflow
Caption: Experimental workflow for Western blot analysis.
Step-by-Step Procedure
-
Cell Seeding and Treatment:
-
Seed Ph+ ALL cells (e.g., BV173) in appropriate culture flasks or plates.
-
Allow cells to adhere and reach approximately 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1.6, 8, 40, 200, 1000, 2000 nM) for different time points (e.g., 4, 8, 12, 24, 48, 72 hours) to determine the optimal dose and time for CDK6 degradation. Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per well of a polyacrylamide gel. Include a protein ladder.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against CDK6 (and subsequently for pRB and FOXM1) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Loading Control:
-
Probe the same membrane for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.
-
-
Detection and Data Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band (CDK6, pRB, FOXM1) to the intensity of the corresponding loading control band for each sample.
-
Data Presentation
Summarize the quantitative data from the Western blot analysis in tables for clear comparison.
Table 1: Dose-Dependent Degradation of CDK6 by this compound
| This compound Concentration (nM) | Treatment Time (hours) | Normalized CDK6 Expression (%) |
| 0 (Vehicle) | 4 | 100 |
| 1.6 | 4 | Data |
| 8 | 4 | Data |
| 40 | 4 | Data |
| 200 | 4 | Data |
| 1000 | 4 | Data |
Table 2: Time-Course of this compound-Induced CDK6 Degradation
| This compound Concentration (nM) | Treatment Time (hours) | Normalized CDK6 Expression (%) |
| Optimal Concentration | 0 | 100 |
| Optimal Concentration | 4 | Data |
| Optimal Concentration | 8 | Data |
| Optimal Concentration | 12 | Data |
| Optimal Concentration | 24 | Data |
| Optimal Concentration | 48 | Data |
| Optimal Concentration | 72 | Data |
Table 3: Effect of this compound on Downstream Targets
| Treatment | Normalized pRB (S780) Expression (%) | Normalized FOXM1 Expression (%) |
| Vehicle Control | 100 | 100 |
| This compound (Optimal Dose & Time) | Data | Data |
Note: "Data" indicates where the experimentally determined and quantified values should be inserted.
Conclusion
This detailed protocol provides a robust framework for researchers to effectively use Western blotting to quantify the degradation of CDK6 induced by this compound. By following these steps, scientists can accurately assess the potency and kinetics of this compound and its impact on downstream signaling pathways, thereby facilitating further drug development and mechanistic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | CDK6 PROTAC | Probechem Biochemicals [probechem.com]
- 4. This compound | CDK | TargetMol [targetmol.com]
- 5. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
YX-2-107: Application Notes and Protocols for Hematologic Malignancy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
YX-2-107 is a potent and selective degrader of Cyclin-Dependent Kinase 6 (CDK6), developed as a Proteolysis Targeting Chimera (PROTAC). It functions by inducing the ubiquitination and subsequent proteasomal degradation of CDK6, offering a novel therapeutic strategy for hematologic malignancies dependent on CDK6 activity.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the research of hematologic malignancies, particularly Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][5][6]
Mechanism of Action
This compound is a heterobifunctional molecule that links a ligand for CDK6 to a recruiter for the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This ternary complex formation facilitates the transfer of ubiquitin to CDK6, marking it for degradation by the proteasome.[3][4] By degrading CDK6, this compound not only inhibits its kinase-dependent activities but also disrupts its non-catalytic functions, leading to a more profound anti-leukemic effect compared to traditional kinase inhibitors.[2][3][6] The degradation of CDK6 leads to decreased phosphorylation of the Retinoblastoma (RB) protein and subsequent downregulation of the transcription factor FOXM1, ultimately inhibiting cell cycle progression and proliferation of cancer cells.[1][2][5]
Signaling Pathway
Caption: this compound mechanism of action and downstream signaling pathway.
Data Presentation
In Vitro Activity
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (CDK6 Degradation) | BV173 (Ph+ ALL) | 4.4 nM | [1] |
| IC₅₀ (CDK4 Kinase Activity) | - | 0.69 nM | [3][7] |
| IC₅₀ (CDK6 Kinase Activity) | - | 4.4 nM | [3][7] |
| Degradation Constant (DC₅₀) | BV173 (Ph+ ALL) | ~4 nM | [3] |
In Vitro Experimental Conditions
| Experiment | Cell Lines | Concentration | Duration | Effect | Reference |
| CDK6 Degradation | BV173 | 0, 1.6, 8, 40, 200, 1000 nM | 4 hours | Selective degradation of CDK6 | [1][5] |
| S-Phase Inhibition | BV173, SUP-B15 | 2000 nM | 48 hours | Inhibition of S-phase entry | [1][5] |
| Inhibition of RB Phosphorylation and FOXM1 Expression | BV173, SUP-B15 | 2000 nM | 72 hours | Inhibited RB phosphorylation and FOXM1 expression | [1][5] |
In Vivo Activity
| Animal Model | Dosage | Administration | Duration | Effect | Reference |
| NRG-SGM3 mice (Ph+ ALL xenografts) | 150 mg/kg | i.p., single daily | 3 days | Suppressed Ph+ ALL proliferation | [1][5] |
| C57BL/6j mice (Pharmacokinetics) | 10 mg/kg | i.p., single dose | - | Cmax of 741 nM, cleared from plasma after 4 hours | [1][5] |
| NRG-SGM3 mice (TKI-resistant Ph+ ALL) | 25 mg/kg or 50 mg/kg | - | 20 consecutive days | More effective than palbociclib in suppressing in vivo growth | [6] |
Experimental Protocols
In Vitro CDK6 Degradation Assay
Objective: To determine the concentration-dependent degradation of CDK6 by this compound in a hematologic malignancy cell line.
Materials:
-
Ph+ ALL cell line (e.g., BV173)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK6, anti-CDK4, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding: Seed BV173 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0, 1.6, 8, 40, 200, 1000 nM) in complete culture medium.[1][5] The final DMSO concentration should be consistent across all wells and not exceed 0.1%.
-
Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 4 hours at 37°C in a humidified incubator with 5% CO₂.[1][5]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK6, CDK4, and a loading control (GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the CDK6 and CDK4 band intensities to the loading control.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle distribution.
Materials:
-
Ph+ ALL cell lines (e.g., BV173, SUP-B15)
-
Complete cell culture medium
-
This compound (2000 nM)
-
DMSO (vehicle control)
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with 2000 nM this compound or vehicle control for 48 hours.[1][5]
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Fixation: Wash the cells with PBS and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-leukemic activity of this compound in a mouse xenograft model of Ph+ ALL.
Materials:
-
Immunodeficient mice (e.g., NRG-SGM3)
-
Ph+ ALL cells (patient-derived or cell line)
-
This compound
-
Vehicle solution
-
Sterile syringes and needles for intraperitoneal (i.p.) injection
Protocol:
-
Xenograft Establishment: Inject Ph+ ALL cells intravenously or subcutaneously into immunodeficient mice.
-
Tumor/Leukemia Burden Monitoring: Monitor the engraftment and progression of leukemia by bioluminescence imaging (if cells are luciferase-tagged) or by monitoring peripheral blood for human CD45+ cells.
-
Treatment Initiation: Once the leukemia is established, randomize the mice into treatment groups (vehicle control, this compound).
-
Drug Administration: Administer this compound at a dose of 150 mg/kg via i.p. injection daily for a specified period (e.g., 3 days or longer for survival studies).[1][5]
-
Monitoring: Monitor the mice for signs of toxicity (e.g., weight loss, changes in behavior) and measure leukemia burden regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect tissues (bone marrow, spleen, peripheral blood) for analysis of leukemia infiltration (e.g., by flow cytometry for hCD45+ cells) and target engagement (e.g., Western blot for CDK6 levels in sorted leukemic cells).
-
Data Analysis: Compare the leukemia burden and survival rates between the treatment and control groups.
Experimental Workflow Visualization
Caption: Overview of experimental workflow for this compound evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound | CDK6 PROTAC | Probechem Biochemicals [probechem.com]
Flow Cytometry Analysis of Cellular Responses to YX-2-107 Treatment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
YX-2-107 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that specifically targets Cyclin-Dependent Kinase 6 (CDK6) for degradation.[1][2][3][4][5] As a key regulator of the cell cycle, CDK6 is a promising therapeutic target in various cancers, particularly in hematologic malignancies like Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3][6][7] this compound functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to CDK6, leading to its ubiquitination and subsequent degradation by the proteasome.[2][6] This targeted degradation of CDK6 inhibits the phosphorylation of the Retinoblastoma (RB) protein and downregulates the expression of Forkhead Box M1 (FOXM1), ultimately leading to cell cycle arrest, primarily through the inhibition of S-phase entry.[1][2][3][4]
Flow cytometry is an indispensable tool for elucidating the cellular effects of therapeutic compounds like this compound.[8] This high-throughput technique allows for the rapid, quantitative analysis of multiple parameters at the single-cell level, providing critical insights into the mechanism of action of novel drug candidates. Key applications of flow cytometry in the context of this compound treatment include the analysis of cell cycle distribution and the detection of apoptosis. These analyses are crucial for understanding the cytostatic and cytotoxic effects of this compound and for determining its therapeutic potential.
These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on the cell cycle and apoptosis, along with structured data tables summarizing key experimental findings and diagrams illustrating the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
| IC₅₀ (CDK6 Degradation) | 4.4 nM | BV173 | [1][3][4] |
| Selective CDK6 Degradation | Observed at 1.6 - 1000 nM (4h) | BV173 | [1][3] |
| S-Phase Inhibition | Observed at 2000 nM (48h) | BV173, SUP-B15 | [1][3][4] |
| RB Phosphorylation Inhibition | Observed at 2000 nM (72h) | BV173, SUP-B15 | [1][3][4] |
| FOXM1 Expression Inhibition | Observed at 2000 nM (72h) | BV173, SUP-B15 | [1][3][4] |
Table 2: In Vivo Efficacy of this compound in a Ph+ ALL Xenograft Model
| Dosage | Treatment Schedule | Effect | Animal Model | Reference |
| 150 mg/kg (i.p.) | Daily for 3 days | Suppression of Ph+ ALL proliferation | Mice | [1][3] |
| 48-hour treatment | N/A | Decreased proportion of S-phase cells in bone marrow | NSG mice | [6] |
| Long-term (2-3 weeks) | N/A | Marked suppression of peripheral blood leukemia load | NSG mice | [6] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inducing CDK6 degradation and its downstream effects on the cell cycle.
Caption: Mechanism of this compound-induced CDK6 degradation and cell cycle arrest.
Experimental Protocols
The following are detailed protocols for analyzing the effects of this compound on the cell cycle and apoptosis using flow cytometry.
Experimental Workflow: General Procedure
The diagram below outlines the general workflow for treating cells with this compound and preparing them for flow cytometric analysis.
Caption: General experimental workflow for flow cytometry analysis.
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is designed to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., BV173, SUP-B15)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for exponential growth during the treatment period. Allow cells to adhere and stabilize overnight.
-
This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 0, 10, 100, 1000, 2000 nM) for the specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Aspirate the medium, wash with PBS, and detach cells using a gentle cell scraper or trypsin. Neutralize trypsin with complete medium and collect cells by centrifugation.
-
-
Washing: Wash the cell pellet once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C for fixation.
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer using a linear scale for the PI fluorescence channel. Collect data for at least 10,000 events per sample. Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of PI by cells with compromised membranes.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining. Use appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI). Differentiate cell populations as follows:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Apoptosis Analysis Workflow Diagram
The following diagram illustrates the workflow for the Annexin V/PI apoptosis assay.
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers and scientists to effectively utilize flow cytometry for the characterization of cellular responses to this compound treatment. By accurately quantifying changes in cell cycle distribution and the induction of apoptosis, these methods will facilitate a deeper understanding of the mechanism of action of this promising CDK6-degrading PROTAC and aid in its further development as a potential cancer therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | CDK | TargetMol [targetmol.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. This compound | CDK6 PROTAC | Probechem Biochemicals [probechem.com]
- 6. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. The role of CDK6 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
YX-2-107 Technical Support Center: Solubility Troubleshooting and FAQs
Welcome to the technical support center for YX-2-107, a selective and potent CDK6-degrading PROTAC. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges and provide clear protocols for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that selectively degrades Cyclin-Dependent Kinase 6 (CDK6) with an IC50 of 4.4 nM.[1][2] It functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to CDK6, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This targeted degradation inhibits the phosphorylation of the Retinoblastoma (RB) protein and the expression of FOXM1, which are critical for cell cycle progression.[1][3][5]
Below is a diagram illustrating the mechanism of action of this compound.
Troubleshooting Guide for this compound Solubility
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: this compound is known to have limited solubility in aqueous solutions. The recommended solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO) .[2][6]
Q3: What is the maximum concentration I can achieve in DMSO?
A3: You can achieve a concentration of up to 10 mM in DMSO .[6] Another source indicates a solubility of 2.4 mg/mL , which corresponds to approximately 2.7 mM .[2] It is recommended to start with a lower concentration and gradually increase if needed.
Quantitative Solubility Data
| Solvent | Reported Solubility (Concentration) | Reported Solubility (Mass/Volume) | Molar Mass ( g/mol ) |
| DMSO | 10 mM | ~8.9 mg/mL | 889.97 |
| DMSO | 2.7 mM | 2.4 mg/mL | 889.97 |
Q4: My this compound is not fully dissolving in DMSO, even at lower concentrations. What can I do?
A4: If you encounter difficulties with dissolution, the following methods can be applied:
-
Sonication: Use a sonicator bath to aid in the dispersion and dissolution of the compound.
-
Gentle Heating: Gently warm the solution (e.g., in a 37°C water bath) to increase solubility. Avoid excessive heat, which could degrade the compound.
It is recommended to use these techniques to ensure complete dissolution before making further dilutions.[2]
Experimental Protocols
Q5: How should I prepare a stock solution of this compound for in vitro experiments?
A5: For in vitro studies, a stock solution in DMSO is recommended.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weighing: Accurately weigh the required amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, you will need 8.8997 mg.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution thoroughly. If precipitation occurs, use sonication or gentle heating as described in Q4.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Q6: I need to prepare this compound for in vivo animal studies. What is the recommended formulation?
A6: Due to the poor aqueous solubility of this compound, a co-solvent formulation is necessary for in vivo administration. A commonly recommended vehicle is a mixture of DMSO, PEG300, Tween-80, and saline or PBS.[2]
Recommended In Vivo Formulation:
A general formula that can be adapted is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline or PBS
Important Considerations for In Vivo Formulation:
-
Animal Tolerance: For nude mice or animals with weak tolerance, it is crucial to keep the final DMSO concentration below 2%.[2]
-
Sequential Addition: The solvents should be added in a specific order, ensuring the compound is fully dissolved after each addition before proceeding to the next.[2]
-
Fresh Preparation: It is highly recommended to prepare the working solution for in vivo experiments fresh on the day of use.[1]
-
Alternative Administration: For intraperitoneal injections, using a salt form of the compound, if available, may improve solubility. For large doses administered via oral gavage, preparing a homogenous suspension using 0.5% CMC-Na is an alternative.[2]
Protocol for Preparing the In Vivo Formulation:
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO.
-
Add PEG300: Add PEG300 to the DMSO solution and mix until clear.
-
Add Tween-80: Add Tween-80 and mix until the solution is clear.
-
Add Saline/PBS: Finally, add the saline or PBS and mix thoroughly.
-
Observation: If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CDK | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CDK6 PROTAC | Probechem Biochemicals [probechem.com]
YX-2-107 Technical Support Center: Preventing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing YX-2-107, a potent and selective CDK6-degrading PROTAC (Proteolysis Targeting Chimera). Our resources are designed to help you mitigate and troubleshoot potential off-target effects in your experiments, ensuring data accuracy and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound.
Q1: I am observing cellular toxicity at concentrations where I don't expect to see significant CDK6 degradation. What could be the cause?
A1: Unanticipated cellular toxicity can arise from several factors. Firstly, consider the possibility of off-target effects on other kinases or cellular proteins, even though this compound is highly selective for CDK6. Secondly, the "hook effect," a phenomenon common to PROTACs where very high concentrations can lead to reduced efficacy and potential toxicity due to the formation of non-productive binary complexes, might be at play.
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve with a wider range of this compound concentrations to identify the optimal window for CDK6 degradation without inducing significant toxicity. Start from low nanomolar concentrations and extend to the micromolar range.
-
Incubation Time: Reduce the incubation time. A shorter exposure might be sufficient for CDK6 degradation while minimizing toxicity.
-
Control Experiments: Include a negative control, such as the cereblon E3 ligase ligand alone, to distinguish between targeted degradation effects and non-specific effects of the chemical scaffold.[1]
-
Cell Line Specificity: Toxicity can be cell-line dependent. Test this compound in a different cell line known to be sensitive to CDK6 inhibition to confirm if the toxicity is a general or cell-specific issue.
Q2: My results show incomplete degradation of CDK6, even at high concentrations of this compound. Why is this happening?
A2: Incomplete target degradation is a known challenge with PROTACs and can be attributed to the "hook effect." At supra-optimal concentrations, the formation of binary complexes (this compound with either CDK6 or the E3 ligase) can outcompete the formation of the productive ternary complex (CDK6-YX-2-107-CRBN), leading to reduced degradation.
Troubleshooting Steps:
-
Titration is Key: The most effective approach is to perform a careful titration of this compound to find the concentration that yields maximal degradation (the "sweet spot"). This optimal concentration is often lower than what might be intuitively expected.
-
Time-Course Experiment: Assess CDK6 levels at multiple time points (e.g., 2, 4, 8, 12, 24 hours) to determine the kinetics of degradation and identify the point of maximal effect.
-
E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by this compound. Low CRBN levels can be a limiting factor for degradation. This can be checked via Western Blot or qPCR.
Q3: I am seeing unexpected changes in the phosphorylation of proteins other than the direct downstream target of CDK6, Retinoblastoma (RB). Is this an off-target effect of this compound?
A3: While this compound is highly selective for CDK6 degradation over CDK4, it's important to investigate unexpected signaling changes.[2][3] Such changes could indicate either a previously uncharacterized signaling role for CDK6 in your specific cellular context or a genuine off-target kinase interaction.
Troubleshooting Steps:
-
Kinase Profiling: To definitively assess off-target effects, consider performing a comprehensive kinase profiling assay (e.g., KINOMEscan™) at your working concentration of this compound. This will provide data on the binding of this compound to a wide range of kinases.
-
Compare with a Different Modality: Use a tool with a different mechanism of action, such as a CDK6-specific siRNA or a different CDK6 inhibitor (e.g., Palbociclib, though it also inhibits CDK4), to see if the unexpected phosphorylation event is replicated.[1][2] If the effect is unique to this compound, it may be an off-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a degradation-resistant mutant of CDK6. If the unexpected phenotype is rescued, it suggests the effect is on-target.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | IC50 / DC50 | Reference |
| CDK6 | Kinase Inhibition | 4.4 nM | [2][4][5][6] |
| CDK4 | Kinase Inhibition | 0.69 nM | [1][2] |
| CDK6 | Degradation in BV173 cells | ~4 nM | [1][2] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Cell Line | Experiment Type | Concentration Range | Treatment Duration | Reference |
| BV173 | CDK6 Degradation | 1.6 - 1000 nM | 4 hours | [4][6][7] |
| BV173, SUP-B15 | Inhibition of S Phase | 2000 nM | 48 hours | [4][5][6][7] |
| BV173, SUP-B15 | Inhibition of RB Phosphorylation | 2000 nM | 72 hours | [4][6][7] |
Experimental Protocols
Protocol 1: Western Blot for CDK6 Degradation
-
Cell Seeding: Seed cells (e.g., BV173) at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 1.6, 8, 40, 200, 1000 nM) for a specified time (e.g., 4 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against CDK6, CDK4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software. Normalize CDK6 and CDK4 levels to the loading control.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound.
Caption: Mechanism of action for this compound-mediated CDK6 degradation.
Caption: A troubleshooting workflow for unexpected experimental results with this compound.
Caption: Simplified signaling pathway affected by this compound-mediated CDK6 degradation.
References
- 1. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CDK | TargetMol [targetmol.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
YX-2-107 Technical Support Center: Stability and Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability and long-term storage of YX-2-107, a selective and potent PROTAC (Proteolysis Targeting Chimera) designed to degrade Cyclin-Dependent Kinase 6 (CDK6). Adherence to these guidelines is critical for ensuring the integrity, performance, and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C in a dry, dark environment.[1][2] Following these conditions, the compound is expected to be stable for over three years. To prevent contamination and degradation from moisture, ensure the container is tightly sealed.
Q2: How should I prepare and store this compound stock solutions?
It is recommended to prepare a concentrated stock solution in anhydrous dimethyl sulfoxide (DMSO).[1][3] For long-term storage of up to 6 months, aliquot the stock solution into single-use vials and store at -80°C.[2][3] For shorter-term storage of up to 1 month, aliquots can be stored at -20°C.[2][3] It is crucial to avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
Q3: What is the stability of this compound in aqueous solutions or common biological buffers?
Currently, there is limited publicly available data on the stability of this compound in aqueous solutions and common biological buffers. As a general precaution for PROTAC molecules, it is advisable to prepare fresh dilutions in your aqueous buffer of choice immediately before each experiment. PROTACs can be susceptible to hydrolysis and other forms of degradation in aqueous environments, which may impact experimental results.
Q4: Can I store diluted this compound working solutions for later use?
It is strongly recommended to use freshly prepared working solutions of this compound for each experiment. The stability of the compound at low concentrations in aqueous-based buffers has not been extensively characterized. Storing diluted solutions, even for a short period, may lead to a loss of potency and variability in your results.
Q5: What is the metabolic stability of this compound?
In studies using mouse liver microsomes, this compound demonstrated good metabolic stability with a half-life of 35 minutes.[4] For comparison, the CDK4/6 inhibitor palbociclib has a half-life of 56 minutes under similar conditions.[4] In pharmacokinetic studies in mice, this compound has a plasma half-life of approximately one hour.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower than expected activity in cell-based assays. | Degradation of this compound in stock or working solutions. | - Ensure stock solutions are stored correctly at -80°C in single-use aliquots. - Avoid repeated freeze-thaw cycles. - Prepare fresh working dilutions in your cell culture medium immediately before treating cells. - Verify the quality of your DMSO; use anhydrous, high-purity solvent. |
| Adsorption to plasticware. | - Use low-adhesion microplates and pipette tips. - Consider pre-coating plates with a blocking agent if significant loss is suspected. | |
| Variability between experimental replicates. | Inconsistent preparation of working solutions. | - Ensure thorough mixing when preparing dilutions. - Prepare a master mix of the working solution to be added to all relevant wells to minimize pipetting variability. |
| Instability in aqueous buffer during prolonged incubation. | - Minimize the time the compound spends in aqueous solution before being added to the experimental system. - For long-term experiments, consider replenishing the compound at regular intervals if stability is a concern. | |
| Complete loss of activity. | Improper long-term storage of solid compound. | - Verify that the solid this compound has been consistently stored at -20°C in a desiccated, dark environment. - If there is any doubt about the storage history, it is advisable to use a fresh vial of the compound. |
| Contamination of stock solution. | - Prepare a fresh stock solution from a new vial of solid this compound. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | -20°C | > 3 years[1] | Store in a dry, dark, and tightly sealed container. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[2][3] | Aliquot into single-use vials to prevent freeze-thaw cycles. |
| -20°C | Up to 1 month[2][3] | Aliquot into single-use vials to prevent freeze-thaw cycles. | |
| Working Solution (in aqueous buffer) | N/A | Prepare fresh for each use | Stability in aqueous solutions is not well-characterized. |
Table 2: In Vitro and In Vivo Stability of this compound
| Parameter | Value | System |
| Metabolic Half-life | 35 minutes[4] | Mouse Liver Microsomes |
| Plasma Half-life | ~1 hour[4] | C57BL/6j mice |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, low-adhesion microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the solid this compound.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Visualizations
Caption: Workflow for handling and storing this compound.
Caption: Mechanism of this compound induced CDK6 degradation.
References
- 1. This compound | CDK | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 2417408-46-7 | MOLNOVA [molnova.com]
- 4. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent YX-2-107 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YX-2-107. The information is designed to help address common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and potent Proteolysis Targeting Chimera (PROTAC) designed to target Cyclin-Dependent Kinase 6 (CDK6) for degradation.[1][2][3] It functions by simultaneously binding to CDK6 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of CDK6, marking it for degradation by the proteasome. The degradation of CDK6 leads to downstream effects such as the inhibition of Retinoblastoma (RB) protein phosphorylation and reduced expression of the transcription factor FOXM1, ultimately suppressing cell proliferation, particularly in contexts like Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL).[2][3][4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound. For long-term storage, the powder form should be kept at -20°C for up to three years, protected from direct sunlight.[1] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to one year.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[2]
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has been demonstrated to be effective in Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL) cell lines, including BV173 and SUP-B15.[1][2][5] In these cell lines, this compound has been shown to selectively degrade CDK6, inhibit S-phase entry, reduce RB phosphorylation, and decrease FOXM1 expression.[1][2][5]
Troubleshooting Inconsistent Experimental Results
Section 1: Cell-Based Assay Variability
Q4: My cell viability or proliferation assay results with this compound are not consistent. What are the potential causes?
A4: Inconsistent results in cell-based assays can arise from several factors. Here are some common areas to investigate:
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Cell Health and Culture Conditions:
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Cell Passage Number: High passage numbers can lead to phenotypic drift. It is recommended to use cells within a consistent and low passage range for all experiments.
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Cell Confluency: Seeding cells at different confluencies can significantly impact their response to treatment. Ensure a consistent seeding density where cells are in their exponential growth phase.
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Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and response to stimuli. Regularly test your cell cultures for contamination.
-
-
Compound Preparation and Dosing:
-
Solubility Issues: this compound is soluble in DMSO.[1] Ensure the compound is fully dissolved before adding it to your cell culture medium. Precipitation of the compound will lead to inaccurate dosing. Sonication and gentle heating may aid dissolution.[1]
-
Inaccurate Dilutions: Serial dilutions are a common source of error. Calibrate your pipettes regularly and ensure thorough mixing at each dilution step.
-
-
Assay Protocol:
-
Incubation Time: The effects of this compound are time-dependent. Inconsistent incubation times will lead to variable results. Use a calibrated timer for all incubation steps.
-
Edge Effects: In multi-well plates, wells on the outer edges can be prone to evaporation, leading to changes in compound concentration. To mitigate this, avoid using the outer wells or fill them with sterile media or PBS.
-
Section 2: Western Blotting Issues
Q5: I am not seeing consistent degradation of CDK6 in my Western blots after this compound treatment. What should I check?
A5: Inconsistent Western blot results for CDK6 degradation can be due to issues in sample preparation, electrophoresis, transfer, or antibody incubation.
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Sample Preparation:
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Lysis Buffer: Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation.
-
Protein Quantification: Inaccurate protein quantification will lead to unequal loading. Use a reliable protein assay and ensure all samples are within the linear range of the assay.
-
-
Antibody Performance:
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Primary Antibody: Use a primary antibody specific for CDK6 that has been validated for Western blotting. The optimal antibody concentration should be determined through titration.
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Secondary Antibody: Ensure the secondary antibody is compatible with the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). The secondary antibody concentration should also be optimized.
-
-
Blotting Procedure:
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Transfer Efficiency: Confirm efficient protein transfer from the gel to the membrane. You can visualize total protein on the membrane using a stain like Ponceau S.
-
Blocking: Inadequate blocking can lead to high background noise, while over-blocking can mask the target protein. Use a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for an appropriate amount of time.
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Washing Steps: Insufficient washing can result in high background, while excessive washing can strip the antibodies from the membrane. Perform an adequate number of washes with a buffer containing a detergent like Tween-20.
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Q6: The bands for phosphorylated RB (pRB) or FOXM1 are weak or inconsistent in my Western blots. What could be the problem?
A6: Weak or inconsistent signals for downstream targets like pRB and FOXM1 can be due to several factors:
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Timing of Analysis: The phosphorylation of RB and the expression of FOXM1 are downstream events of CDK6 activity. Ensure you are harvesting your cells at the optimal time point to observe these changes. A time-course experiment may be necessary to determine the peak effect.
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Antibody Specificity: Use antibodies that are specific for the phosphorylated form of RB you are interested in. The quality of phospho-specific antibodies can vary, so it is important to use a well-validated antibody.
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Sample Handling: Phosphatases in your cell lysate can dephosphorylate proteins. It is crucial to use phosphatase inhibitors in your lysis buffer and to keep your samples on ice.
Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Conditions | Reference |
| CDK6 Degradation | Selective degradation observed | BV173 | 0, 1.6, 8, 40, 200, 1000 nM; 4 hours | [1][2][5] |
| IC50 (CDK6 Degradation) | ~4.4 nM | Not specified | Not specified | [1][2] |
| S Phase Inhibition | Inhibition observed | BV173, SUP-B15 | 2000 nM; 48 hours | [1][2][5] |
| RB Phosphorylation | Inhibition observed | BV173, SUP-B15 | 2000 nM; 72 hours | [1][2][5] |
| FOXM1 Expression | Inhibition observed | BV173, SUP-B15 | 2000 nM; 72 hours | [1][2][5] |
Experimental Protocols
Protocol 1: In Vitro CDK6 Degradation Assay
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Cell Seeding: Seed BV173 cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
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Compound Treatment: The following day, treat the cells with this compound at final concentrations of 0, 1.6, 8, 40, 200, and 1000 nM.
-
Incubation: Incubate the cells for 4 hours at 37°C in a humidified incubator with 5% CO2.
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Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Proceed with Western blot analysis to assess CDK6 protein levels.
Protocol 2: Western Blotting for CDK6, pRB, and FOXM1
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Sample Preparation: Prepare cell lysates as described in Protocol 1. Normalize the protein concentration for all samples.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK6, phospho-RB (e.g., Ser807/811), and FOXM1 overnight at 4°C with gentle agitation. Use the manufacturer's recommended antibody dilution.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane three times for 10 minutes each with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control such as GAPDH or β-actin.
Visualizations
Caption: Mechanism of action of this compound as a PROTAC.
Caption: Simplified CDK6 signaling pathway in Ph+ ALL.
Caption: Logical workflow for troubleshooting experiments.
References
Technical Support Center: Ensuring Selective Degradation of CDK6 over CDK4 with YX-2-107
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing YX-2-107 for the selective degradation of Cyclin-Dependent Kinase 6 (CDK6). This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed for the selective degradation of CDK6.[1][2][3][4][5][6][7][8] It functions by simultaneously binding to CDK6 and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex.[1] This proximity induces the ubiquitination of CDK6, marking it for degradation by the proteasome. This targeted degradation leads to the loss of both the catalytic and non-catalytic functions of CDK6.[1]
Q2: What is the selectivity of this compound for CDK6 over CDK4?
This compound demonstrates a remarkable selectivity for degrading CDK6 over CDK4, despite both being targeted by the parent inhibitor moiety.[5][6][9] While this compound can inhibit the kinase activity of both CDK4 and CDK6 in vitro, it preferentially induces the degradation of CDK6 within cellular contexts.[6][9] This selectivity is a key advantage, as it may reduce off-target effects and toxicity associated with dual CDK4/6 inhibition.[5][9]
Q3: What are the downstream effects of this compound treatment?
By degrading CDK6, this compound effectively inhibits downstream signaling pathways. This includes a reduction in the phosphorylation of the Retinoblastoma (RB) protein and decreased expression of the transcription factor FOXM1, both of which are critical for cell cycle progression.[1][2][3]
Q4: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[1] Stock solutions can be stored at 0 - 4°C for short periods or at -20°C for extended durations.[1]
Quantitative Data Summary
| Parameter | Value | Target | Cell Line | Reference |
| Degradation IC50 | ~4.4 nM | CDK6 | In vitro | [1][2][3] |
| Degradation Constant (DC50) | ~4 nM | CDK6 | BV173 | [4][6][9] |
| In vitro Kinase IC50 | 4.4 nM | CDK6 | - | [4][6][9] |
| In vitro Kinase IC50 | 0.69 nM | CDK4 | - | [4][6][9] |
| Effective Degradation Concentration | 1.6 - 1000 nM (4h) | CDK6 | BV173 | [2][7][8] |
| S-phase Inhibition Concentration | 2000 nM (48h) | - | BV173, SUP-B15 | [2][3][7] |
| RB Phosphorylation Inhibition | 2000 nM (72h) | - | BV173, SUP-B15 | [2][7][8] |
| FOXM1 Expression Inhibition | 2000 nM (72h) | - | BV173, SUP-B15 | [2][3][7] |
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound-mediated selective CDK6 degradation and its downstream effects.
Troubleshooting Guide
Q1: I am not observing any degradation of CDK6. What are the possible reasons?
Several factors could contribute to a lack of CDK6 degradation. Follow this troubleshooting workflow to identify the issue:
Caption: Troubleshooting workflow for the absence of CDK6 degradation.
Q2: I am observing CDK4 degradation in addition to CDK6. How can I improve selectivity?
While this compound is highly selective, observing some CDK4 degradation could be due to several factors:
-
High Concentrations: Using excessively high concentrations of this compound may lead to off-target effects. Perform a dose-response experiment to determine the optimal concentration for selective CDK6 degradation.
-
"Hook Effect": At very high concentrations, PROTACs can form binary complexes with either the target or the E3 ligase, which are not productive for degradation, potentially leading to reduced efficiency and altered selectivity. A bell-shaped dose-response curve is characteristic of the hook effect.[10][11]
-
Cell Line Specificity: The relative expression levels of CDK4, CDK6, and CRBN in your specific cell line could influence selectivity.
Q3: The degradation of CDK6 is incomplete. How can I optimize it?
-
Time-Course Experiment: The kinetics of degradation can vary between cell lines. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration for maximal degradation.
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Protein Synthesis Rate: High rates of new CDK6 synthesis can counteract degradation. Consider shorter treatment times to observe more profound degradation before new protein is synthesized.[12]
-
Proteasome Activity: Ensure that proteasome function is not compromised in your experimental system. A positive control, such as treating cells with a known proteasome inhibitor like MG132 alongside this compound, should result in the accumulation of ubiquitinated CDK6.[12]
Experimental Protocols
Western Blot for CDK6 and CDK4 Degradation
Objective: To quantify the levels of CDK6 and CDK4 protein following treatment with this compound.
Methodology:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 1 nM to 5 µM) for the desired time (e.g., 4 to 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK6 (e.g., Cell Signaling Technology #3136) and CDK4 overnight at 4°C.[13] Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the CDK6 and CDK4 band intensities to the loading control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the CDK6-YX-2-107-CRBN ternary complex.
Methodology:
-
Cell Treatment: Treat cells with this compound at a concentration that effectively induces CDK6 degradation (e.g., 5-10x DC50) for a shorter time period (e.g., 2-4 hours) to capture the complex before complete degradation.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against CDK6 or CRBN overnight at 4°C. A negative control with a non-specific IgG antibody should be included.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against CDK6, CRBN, and a negative control protein. The presence of both CDK6 and CRBN in the immunoprecipitate will confirm the formation of the ternary complex.
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of this compound on CDK4 and CDK6 kinase activity.
Methodology:
-
Reagents: Use recombinant CDK4/Cyclin D and CDK6/Cyclin D complexes, a suitable substrate (e.g., a peptide derived from Rb), and ATP.
-
Assay Setup: In a microplate, combine the kinase, substrate, and varying concentrations of this compound in a kinase assay buffer. Include a no-inhibitor control (DMSO) and a no-enzyme control.
-
Reaction Initiation and Incubation: Start the reaction by adding ATP. Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CDK | TargetMol [targetmol.com]
- 4. This compound | CDK6 PROTAC | Probechem Biochemicals [probechem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. CDK6 (DCS83) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. promega.com [promega.com]
- 15. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
YX-2-107 degradation kinetics and time-course optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of YX-2-107, a potent and selective PROTAC (Proteolysis Targeting Chimera) for the degradation of Cyclin-Dependent Kinase 6 (CDK6). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a PROTAC designed for the targeted degradation of CDK6.[1][2] It functions by simultaneously binding to CDK6 and the E3 ubiquitin ligase Cereblon (CRBN).[1][3] This proximity induces the ubiquitination of CDK6, marking it for degradation by the proteasome.[3][4] This dual-action mechanism, involving both kinase inhibition and protein degradation, makes it a powerful tool for studying the roles of CDK6 beyond its catalytic activity.[3][4]
Q2: What is the selectivity of this compound?
A2: this compound is highly selective for the degradation of CDK6 over the closely related CDK4.[3][5] While it can inhibit the kinase activity of both CDK4 and CDK6 in vitro, it preferentially induces the degradation of CDK6 within cells.[3][4]
Q3: What are the key downstream effects of this compound treatment?
A3: Treatment with this compound leads to the selective degradation of CDK6, which in turn inhibits the phosphorylation of the Retinoblastoma (RB) protein and downregulates the expression of the transcription factor FOXM1.[3][6][7] This results in the inhibition of S-phase entry and cell proliferation in sensitive cell lines.[3][8]
Q4: What is the stability of this compound?
A4: this compound exhibits good metabolic stability. In mouse liver microsomes, it has a reported half-life of 35 minutes.[3] For storage, the stock solution should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Suboptimal or no CDK6 degradation observed. | 1. Incorrect concentration of this compound: The concentration may be too low for the specific cell line. 2. Insufficient treatment time: Degradation is a time-dependent process. 3. Low expression of Cereblon (CRBN): CRBN is essential for this compound's mechanism of action. 4. Proteasome inhibition: Other compounds in the media or the experimental conditions may be inhibiting the proteasome. 5. Compound degradation: Improper storage or handling of this compound. | 1. Perform a dose-response experiment to determine the optimal concentration (starting range of 1.6 nM to 1000 nM has been shown to be effective in BV173 cells).[8][9] 2. Conduct a time-course experiment (e.g., 4, 6, 12, 24, 36 hours) to determine the optimal degradation window.[3] 3. Verify CRBN expression levels in your cell line via Western blot or qPCR. 4. As a positive control, co-treat with a known proteasome inhibitor like MG132 to confirm that the degradation is proteasome-dependent.[3] 5. Ensure proper storage of this compound aliquots at -80°C and minimize freeze-thaw cycles.[6] |
| Toxicity or off-target effects observed. | 1. High concentration of this compound: Excessive concentrations can lead to off-target effects. 2. Prolonged treatment duration: Continuous exposure may induce cellular stress. 3. Cell line sensitivity: Some cell lines may be more sensitive to the vehicle (e.g., DMSO) or the compound itself. | 1. Use the lowest effective concentration determined from your dose-response studies. 2. Optimize the treatment duration to the minimum time required for significant CDK6 degradation. 3. Include a vehicle-only control in all experiments to assess the impact of the solvent. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Cell passage number, confluency, and media composition can affect results. 2. Inconsistent preparation of this compound: Errors in dilution or storage can lead to variability. 3. Technical variability in downstream analysis (e.g., Western blotting). | 1. Maintain consistent cell culture practices, using cells within a defined passage number range and seeding at a consistent density. 2. Prepare fresh dilutions of this compound from a single, validated stock solution for each experiment. 3. Standardize downstream analysis protocols, including protein quantification and antibody concentrations. |
| Poor in vivo efficacy. | 1. Suboptimal dosing or administration route. 2. Poor bioavailability in the specific animal model. 3. Rapid clearance of the compound. | 1. Optimize the dosage and administration route based on pharmacokinetic studies. A dose of 10 mg/kg (i.p.) has been shown to be effective in mice.[6][8] 2. Refer to published pharmacokinetic data. In mice, a 10 mg/kg intraperitoneal dose resulted in a maximum plasma concentration of 741 nM.[6][9] 3. Consider the clearance rate. This compound is cleared from plasma after 4 hours in mice.[6][8] Dosing schedules may need to be adjusted accordingly. |
Quantitative Data Summary
In Vitro Kinase Inhibition
| Compound | Target | IC₅₀ (nM) |
| This compound | CDK4 | 0.69 |
| This compound | CDK6 | 4.4[3][4] |
| Palbociclib | CDK4 | 11 |
| Palbociclib | CDK6 | 9.5 |
In Vitro CDK6 Degradation
| Cell Line | Degradation Constant (DC₅₀) |
| BV173 | ~4 nM[3][4] |
Metabolic Stability
| Compound | System | Half-life (minutes) |
| This compound | Mouse Liver Microsomes | 35[3] |
| Palbociclib | Mouse Liver Microsomes | 56[3] |
Pharmacokinetics in Mice (10 mg/kg, i.p.)
| Parameter | Value |
| Maximum Concentration (Cmax) | 741 nM[6][8] |
| Time to Clearance | 4 hours[6][8] |
Experimental Protocols
Protocol 1: In Vitro CDK6 Degradation Assay
-
Cell Culture: Plate Ph-positive BV173 or SUP-B15 cells in Iscove modified Dulbecco medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and L-glutamine. Culture at 37°C in a 5% CO₂ incubator.[3]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[6] Serially dilute the stock solution to achieve final concentrations ranging from 1.6 nM to 1000 nM in the cell culture medium.
-
Treatment: Treat the cells with the varying concentrations of this compound for 4 hours.[8][9] Include a DMSO-only vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against CDK6, CDK4, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
Perform densitometric analysis to quantify the degradation of CDK6 relative to the loading control and the vehicle-treated sample.
-
Protocol 2: Time-Course of CDK6 Degradation and Recovery
-
Cell Culture and Treatment: Culture BV173 cells as described in Protocol 1. Treat the cells with an effective concentration of this compound (e.g., 200 nM).
-
Degradation Time-Course: Harvest cells at various time points post-treatment (e.g., 2, 4, 6, 12, 24 hours) and analyze CDK6 levels by Western blot as described in Protocol 1.
-
Recovery Experiment:
-
After an initial treatment period (e.g., 6 hours), wash the cells twice with fresh culture medium to remove this compound.
-
Continue to culture the cells in compound-free medium.
-
Harvest cells at different time points after washing (e.g., 12, 24, 36 hours) and analyze CDK6 levels by Western blot to assess the re-expression of the protein.[3]
-
Visualizations
Caption: Mechanism of this compound-mediated CDK6 degradation.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | CDK6 PROTAC | Probechem Biochemicals [probechem.com]
- 3. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CDK | TargetMol [targetmol.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Addressing YX-2-107 Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the CDK6-degrading PROTAC YX-2-107 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Proteolysis-Targeting Chimera (PROTAC) designed to selectively induce the degradation of Cyclin-Dependent Kinase 6 (CDK6).[1][2][3][4] It functions by simultaneously binding to CDK6 and the E3 ubiquitin ligase Cereblon (CRBN).[2][5] This proximity facilitates the ubiquitination of CDK6, marking it for degradation by the proteasome. The degradation of CDK6 leads to the inhibition of Retinoblastoma (RB) protein phosphorylation and a decrease in FOXM1 expression, ultimately suppressing cell cycle progression and proliferation.[1][6]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented in published literature, resistance to CRBN-based PROTACs can generally arise from:
-
Alterations in the E3 Ligase Machinery: Mutations, deletions, or downregulation of CRBN, the E3 ligase recruited by this compound, can prevent the formation of a functional ternary complex (this compound, CDK6, and CRBN), thereby impairing CDK6 degradation.[1][2][3]
-
Target Protein Modifications: Although less common for PROTACs than for traditional inhibitors, mutations in CDK6 could potentially alter the binding site of this compound, reducing its ability to recruit the E3 ligase.
-
Activation of Bypass Pathways: Cells may develop resistance by upregulating parallel signaling pathways that compensate for the loss of CDK6. For instance, increased activity of other cell cycle components like CDK2/Cyclin E could bypass the requirement for CDK6.
-
Increased Drug Efflux: Overexpression of multidrug resistance pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of this compound.
Q3: How can I confirm that my cell line has developed resistance to this compound?
Resistance can be confirmed by observing a significant increase in the half-maximal inhibitory concentration (IC50) for cell viability or the half-maximal degradation concentration (DC50) for CDK6. This is typically characterized by a rightward shift in the dose-response curve.
Troubleshooting Guide
Issue 1: Decreased Potency of this compound (Increased IC50/DC50)
Potential Cause 1: Development of Acquired Resistance
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response experiment to compare the IC50 and DC50 values of your current cell line with the parental, sensitive cell line. A significant increase (typically >3-5 fold) indicates acquired resistance.
-
Sequence CRBN: Extract genomic DNA and sequence the CRBN gene to identify potential mutations or deletions.
-
Assess CRBN Protein Levels: Perform Western blotting to compare CRBN protein expression between the sensitive and suspected resistant cell lines. A significant reduction or loss of CRBN in the resistant line is a strong indicator of the resistance mechanism.
-
Evaluate CDK6 Expression: Check for any alterations in the expression or mutation status of CDK6 in the resistant cells.
-
Potential Cause 2: Experimental Variability
-
Troubleshooting Steps:
-
Re-evaluate Experimental Protocol: Ensure consistency in cell seeding density, drug preparation and dilution, treatment duration, and assay methods.
-
Check Compound Integrity: Verify the stability and purity of your this compound stock. Improper storage or multiple freeze-thaw cycles can degrade the compound.
-
Cell Line Authentication: Confirm the identity and purity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Issue 2: Complete Lack of this compound Activity in a New Cell Line
Potential Cause 1: Intrinsic Resistance
-
Troubleshooting Steps:
-
Assess Basal CRBN Expression: Perform Western blotting to determine the endogenous expression level of CRBN in the cell line. Low or absent CRBN expression is a primary cause of intrinsic resistance to CRBN-recruiting PROTACs.
-
Determine CDK6 Dependency: Evaluate whether the cell line's proliferation is dependent on CDK6. Some cell lines may rely on other CDKs for cell cycle progression.
-
Data Presentation: Example of Acquired Resistance
The following table provides a hypothetical example of the shift in IC50 and DC50 values that might be observed in a cell line that has acquired resistance to this compound.
| Cell Line | This compound IC50 (nM) | This compound DC50 (nM) for CDK6 | Notes |
| Parental Sensitive Line | 10 | 5 | Shows high sensitivity to this compound-mediated growth inhibition and CDK6 degradation. |
| This compound Resistant Line | 500 | >1000 | Exhibits a significant decrease in sensitivity, requiring much higher concentrations for a similar effect. |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a general method for developing acquired resistance in a cancer cell line through continuous exposure to increasing concentrations of this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the initial IC50 of this compound in the parental cell line.
-
Initial Treatment: Culture the parental cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Monitor and Passage: Monitor the cells for growth. When the cells become confluent, passage them and re-seed them in fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells are proliferating steadily at the current concentration, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat Cycles: Repeat the process of monitoring, passaging, and dose escalation for several months.
-
Characterize Resistant Population: Periodically (e.g., every 4-6 weeks), perform a dose-response assay to determine the IC50 of the treated cell population. A significant and stable increase in the IC50 indicates the development of a resistant cell line.
-
Isolate Clones (Optional): Once a resistant population is established, single-cell cloning can be performed to isolate and characterize individual resistant clones.
Protocol 2: Western Blotting for CRBN and CDK6
Materials:
-
Sensitive and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CRBN, anti-CDK6, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to compare the protein levels of CRBN and CDK6 between the sensitive and resistant cell lines. Normalize the protein of interest to the loading control.
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to CDK6 degradation.
Caption: Workflow for investigating this compound resistance.
References
- 1. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
YX-2-107 In Vivo Toxicity Minimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential toxicity and navigate challenges during in vivo studies with the CDK6-degrading PROTAC YX-2-107.
Frequently Asked Questions (FAQs)
Q1: What is the known in vivo toxicity profile of this compound?
A1: Based on published preclinical studies, this compound has demonstrated a favorable safety profile at therapeutic doses. In a key study, C57BL/6j mice treated with a high dose of 150 mg/kg of this compound daily for ten consecutive days did not exhibit signs of distress or weight loss.[1] Furthermore, it is suggested that selective CDK6 degraders like this compound may be less toxic to normal hematopoietic cells compared to dual CDK4/6 inhibitors, potentially avoiding issues like neutropenia.[1][2]
Q2: What is the mechanism of action of this compound?
A2: this compound is a proteolysis-targeting chimera (PROTAC) that selectively degrades cyclin-dependent kinase 6 (CDK6).[3][4][5] It functions by forming a ternary complex between CDK6 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CDK6.[1][4] This dual action of enzymatic inhibition and protein degradation contributes to its anti-leukemic effects.[1]
Q3: What are the typical dosages of this compound used in mice?
A3: In vivo studies in mice have reported using intraperitoneal (i.p.) injections of this compound at doses of 10 mg/kg and 150 mg/kg.[3][6][7][8] A 10 mg/kg single dose was used for pharmacokinetic studies, while a 150 mg/kg daily dose has been used for efficacy studies in xenograft models of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][3][6][7][8]
Troubleshooting Guide
Issue 1: Animal Distress or Weight Loss Observed Post-Administration
If you observe unexpected animal distress, weight loss, or other adverse effects, consider the following troubleshooting steps:
Potential Cause & Solution
| Potential Cause | Recommended Action |
| Vehicle Toxicity | High concentrations of solvents like DMSO can cause local irritation or systemic toxicity. A general recommendation for animal studies is to keep the DMSO concentration below 10% for normal mice and below 2% for sensitive or immunocompromised animals.[5] If toxicity is suspected, consider reducing the DMSO concentration in your formulation. |
| Formulation/Solubility Issues | Poorly dissolved this compound can lead to precipitation at the injection site, causing inflammation or variable drug exposure. Ensure the compound is fully dissolved before administration. Sonication or gentle heating may aid dissolution.[5] For intraperitoneal injections, using salt forms of compounds, if available, can improve solubility.[5] If solubility remains an issue, consider preparing a homogeneous suspension for administration. |
| Off-Target Effects (Unlikely based on current data) | While this compound is selective for CDK6 degradation, off-target effects are a theoretical possibility with any compound. If vehicle and formulation issues are ruled out, consider reducing the dose or frequency of administration to see if the adverse effects are mitigated. |
| Route of Administration Stress | The stress of handling and injection can sometimes lead to transient weight loss. Ensure proper animal handling techniques and consider allowing for an acclimatization period post-injection. |
Issue 2: Lack of Efficacy or Inconsistent Results
If your in vivo study with this compound is not producing the expected therapeutic effect, the following factors may be at play:
Potential Cause & Solution
| Potential Cause | Recommended Action |
| Suboptimal Formulation | The bioavailability of PROTACs can be limited by their high molecular weight and poor solubility.[3][4] Ensure you are using an appropriate vehicle for administration. Refer to the Experimental Protocols section for recommended formulations. |
| The "Hook Effect" | At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[4] This can lead to reduced efficacy at higher doses. If you are using a high dose and seeing a lack of efficacy, consider performing a dose-response study to identify the optimal therapeutic window. |
| Metabolic Instability | While this compound has shown good metabolic stability in mouse liver microsomes, rapid metabolism could still be a factor in some instances.[1] Ensure proper storage of the compound and prepared formulations to prevent degradation. |
| Incorrect Dosing or Administration | Double-check your calculations for dosing and ensure the correct volume is being administered. For intraperitoneal injections, ensure proper technique to avoid injection into other tissues. |
Data Presentation
Table 1: In Vivo Dosing and Observations for this compound in Mice
| Animal Model | Dose | Administration Route | Dosing Schedule | Observed Effects | Reference |
| C57BL/6j | 10 mg/kg | i.p. | Single dose | Cmax of 741 nM in plasma after 4 hours. | [3][5][6][7][8] |
| C57BL/6j | 150 mg/kg | i.p. | Daily for 10 days | No signs of distress or weight loss. | [1] |
| NRG-SGM3 mice (Ph+ ALL xenografts) | 150 mg/kg | i.p. | Daily for 3 days | Pharmacologically active in suppressing Ph+ ALL proliferation. | [3][6][7] |
Experimental Protocols
Protocol 1: Recommended Formulation for In Vivo Administration
For researchers preparing this compound for intraperitoneal injection, the following formulation has been suggested for compounds soluble in DMSO:
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add the following components to create the final formulation, ensuring complete dissolution after each addition:
-
10% DMSO (or less, especially for sensitive animals)
-
40% PEG300
-
5% Tween-80
-
45% Saline or PBS
-
-
The final solution should be clear. If not, the ratios of PEG300 and Tween-80 can be adjusted.[5]
-
It is advisable to test the formulation with a small amount of the compound before preparing a large batch.[5]
Note: In one study, this compound was administered as a suspension in Kolliphor/PBS/DMSO (20:70:10).[1]
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to CDK6 degradation.
Caption: Troubleshooting workflow for in vivo studies with this compound.
References
- 1. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CDK | TargetMol [targetmol.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
best practices for handling and dissolving YX-2-107 powder
Welcome to the technical support center for YX-2-107, a selective and potent CDK6-degrading PROTAC. This resource is designed to assist researchers, scientists, and drug development professionals in the effective handling, dissolution, and experimental use of this compound powder.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Protac (Proteolysis Targeting Chimera) that selectively degrades Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] It functions by recruiting the CRBN E3 ubiquitin ligase to CDK6, leading to its ubiquitination and subsequent degradation by the proteasome.[4] This dual-action mechanism, which includes both the loss of catalytic function and the disruption of non-catalytic roles of CDK6, makes it a promising agent for studying and potentially treating CDK6-dependent malignancies like Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[4][5][6] this compound has been shown to inhibit the phosphorylation of the Retinoblastoma (RB) protein and downregulate the expression of FOXM1, key downstream effectors of CDK6 activity.[1][3][4]
Q2: What are the physical and chemical properties of this compound powder?
A2: The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C45H51N11O9 |
| Molecular Weight | 889.95 g/mol [7] |
| CAS Number | 2417408-46-7[7] |
| Appearance | Solid powder[8] |
| Purity | >98% (HPLC)[9] |
| IC50 | 4.4 nM for CDK6 degradation[1][7] |
Q3: How should this compound powder and stock solutions be stored?
A3: Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years[7] | Keep away from direct sunlight.[7] |
| In Solvent | -80°C | Up to 1 year[7] | Aliquot to avoid repeated freeze-thaw cycles.[7] |
| -20°C | Up to 1 month[1] | ||
| 4°C | Up to 1 week (for short-term storage)[7] |
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound powder.
-
Possible Cause: this compound has limited solubility in aqueous solutions.
-
Solution:
Issue 2: Precipitation of this compound in cell culture media.
-
Possible Cause: The final concentration of DMSO in the culture media is too high, or the compound has low solubility in the aqueous media.
-
Solution:
-
Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity and precipitation.
-
Prepare a high-concentration stock solution in DMSO and then perform serial dilutions in your culture medium to reach the desired final concentration.
-
Vortex the diluted solution thoroughly before adding it to your cells.
-
Issue 3: Inconsistent results in in vivo experiments.
-
Possible Cause: Improper formulation and administration of this compound.
-
Solution:
-
For in vivo administration, a common formulation is a co-solvent system. A general formula recommended for compounds soluble in DMSO is: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline/PBS/ddH2O.[7]
-
The solvents should be added sequentially, ensuring complete dissolution at each step.[7]
-
The final DMSO concentration should be kept below 10% for normal mice.[7]
-
For intraperitoneal injection, preparing a homogeneous suspension using 0.5% CMC-Na may be necessary for larger doses.[7]
-
It is advisable to test the formulation with a small amount of the compound first.[7]
-
Experimental Protocols
1. Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, DMSO (anhydrous/molecular biology grade).
-
Procedure:
-
Calculate the required amount of this compound powder and DMSO based on the desired volume of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution, you would need 8.8995 mg of this compound (MW = 889.95).
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly. If the powder does not dissolve completely, sonicate the tube or warm it gently (e.g., in a 37°C water bath) until the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[7]
-
2. In Vitro CDK6 Degradation Assay
-
Cell Lines: Ph+ ALL cell lines such as BV173 and SUP-B15.[7]
-
Procedure:
-
Seed the cells at an appropriate density in culture plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from your stock solution in cell culture medium to achieve final concentrations ranging from 1.6 nM to 1000 nM.[7]
-
Treat the cells with the different concentrations of this compound for 4 hours.[7]
-
Lyse the cells and perform Western blot analysis to assess the levels of CDK6 protein.
-
3. In Vivo Efficacy Study in a Mouse Model of Ph+ ALL
-
Animal Model: NRG-SGM3 mice with Ph+ ALL xenografts.[1]
-
Formulation: Prepare this compound for injection as described in the Troubleshooting Guide (Issue 3).
-
Procedure:
Visualizations
Caption: Mechanism of action of this compound as a CDK6-degrading PROTAC.
Caption: A typical in vitro experimental workflow for assessing this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 2417408-46-7 | BroadPharm [broadpharm.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CDK | TargetMol [targetmol.com]
- 8. This compound | CDK6 PROTAC | Probechem Biochemicals [probechem.com]
- 9. This compound | 2417408-46-7 | MOLNOVA [molnova.com]
Validation & Comparative
YX-2-107 vs. Palbociclib in Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL) Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of YX-2-107 and palbociclib for the treatment of Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). It is supported by experimental data to inform research and development in this critical area of oncology. Ph+ ALL is an aggressive subtype of leukemia, and while tyrosine kinase inhibitors (TKIs) have improved outcomes, resistance remains a significant challenge, necessitating the exploration of novel therapeutic strategies.[1] This guide delves into two such strategies: the targeted degradation of CDK6 by this compound and the enzymatic inhibition of CDK4/6 by palbociclib.
Executive Summary
Recent studies indicate that the growth and survival of Ph+ ALL cells are highly dependent on Cyclin-Dependent Kinase 6 (CDK6) but not its close homolog, CDK4.[1][2] This "CDK6 dependence" presents a promising therapeutic target.[1][2] this compound, a Proteolysis Targeting Chimera (PROTAC), has been developed to selectively induce the degradation of CDK6.[1][3] In contrast, palbociclib is a well-established dual inhibitor of the kinase activity of both CDK4 and CDK6.[4] Preclinical evidence suggests that this compound is not only effective but may be comparable or even superior to palbociclib in suppressing Ph+ ALL, including in TKI-resistant models.[1][2][5] This superiority may stem from this compound's ability to eliminate both the kinase-dependent and -independent functions of CDK6, whereas palbociclib only addresses the former.[5][6]
Mechanism of Action
This compound: A CDK6-Selective PROTAC Degrader
This compound is a bifunctional molecule that orchestrates the targeted degradation of CDK6.[3] It achieves this by simultaneously binding to CDK6 and the E3 ubiquitin ligase Cereblon (CRBN).[1][3] This proximity facilitates the ubiquitination of CDK6, marking it for destruction by the proteasome.[6] This degradation-based approach eliminates both the enzymatic and non-enzymatic functions of CDK6, potentially leading to a more profound and durable anti-leukemic effect.[3][5]
Palbociclib: A Dual CDK4/6 Kinase Inhibitor
Palbociclib is a small molecule inhibitor that competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing their kinase activity.[4][7] This inhibition blocks the phosphorylation of the Retinoblastoma (Rb) protein, a key step in the G1-S phase transition of the cell cycle.[7][8] By arresting the cell cycle, palbociclib prevents the proliferation of cancer cells.[9] However, it does not affect the non-kinase scaffolding functions of CDK4/6 and has been observed to induce an increase in CDK6 expression, which could contribute to resistance.[5]
Comparative Performance Data
The following tables summarize the key quantitative data from preclinical studies comparing this compound and palbociclib.
| In Vitro Efficacy | This compound | Palbociclib | Reference |
| Target | CDK6 (selective degradation) | CDK4/6 (kinase inhibition) | [2][4] |
| IC50 (CDK6 degradation) | 4.4 nM | Not Applicable | [10][11] |
| Effect on Cell Cycle | Inhibition of S-phase entry | G1-S phase arrest | [2][7] |
| Effect on Rb Phosphorylation | Inhibition | Inhibition | [8][10] |
| Effect on FOXM1 Expression | Inhibition | Inhibition | [2][10] |
| Effect on CDK6 Protein Levels | Selective degradation | Increased expression | [2][5] |
| Effect on CDK4 Protein Levels | No significant change | Increased expression | [2] |
| In Vivo Efficacy (Ph+ ALL Xenograft Models) | This compound | Palbociclib | Reference |
| Leukemia Burden Suppression | Marked suppression, comparable or superior to palbociclib | Marked suppression | [1][2] |
| Efficacy in TKI-Resistant Models | Effective | Less effective than CDK6 silencing | [1][2] |
| Effect on Normal Hematopoietic Progenitors | Selective CDK6 degradation without significant S-phase inhibition | Potential for neutropenia | [2][12] |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the mechanisms of action and a typical experimental workflow for evaluating these compounds.
References
- 1. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia | MDPI [mdpi.com]
- 6. ashpublications.org [ashpublications.org]
- 7. youtube.com [youtube.com]
- 8. Palbociclib for the Treatment of Estrogen Receptor–Positive, HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
YX-2-107: A Paradigm Shift in CDK6 Inhibition for Philadelphia-Positive Acute Lymphoblastic Leukemia
A Comparative Analysis of Efficacy Against Traditional CDK4/6 Inhibitors
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 6 (CDK6) has emerged as a critical vulnerability in Philadelphia-positive acute lymphoblastic leukemia (Ph+ ALL). While traditional small molecule inhibitors targeting the kinase activity of CDK4 and CDK6, such as palbociclib, ribociclib, and abemaciclib, have revolutionized the treatment of certain solid tumors, their efficacy in hematological malignancies is still under active investigation. This guide provides a detailed comparison of a novel CDK6-targeting agent, YX-2-107, against established CDK4/6 inhibitors, with a focus on preclinical efficacy in Ph+ ALL.
This compound represents a new class of therapeutic agents known as Proteolysis Targeting Chimeras (PROTACs). Unlike traditional inhibitors that merely block the enzymatic function of a protein, PROTACs are designed to induce the selective degradation of the target protein. This compound achieves this by recruiting the E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK6.[1] This dual mechanism of action, combining kinase inhibition with protein degradation, offers a potential advantage over conventional CDK4/6 inhibitors.[2][3][4]
Comparative Efficacy in Preclinical Models
The most direct preclinical comparisons have been made between this compound and palbociclib in patient-derived xenograft (PDX) models of Ph+ ALL. Studies have demonstrated that this compound is not only comparable but, in some instances, superior to palbociclib in suppressing leukemia burden in mice.[2][4] This enhanced efficacy is attributed to this compound's ability to eliminate both the kinase-dependent and kinase-independent functions of CDK6.[2][3]
While direct head-to-head preclinical studies of this compound against ribociclib and abemaciclib in Ph+ ALL models are not yet available, existing data on these agents in broader acute lymphoblastic leukemia (ALL) subtypes provide a basis for contextual comparison. Both palbociclib and ribociclib have shown activity as single agents in vivo across various B-ALL and T-ALL patient-derived xenograft samples, primarily by inducing cell cycle arrest. Abemaciclib has also demonstrated preclinical activity in aggressive B-cell lymphomas.
The following table summarizes the available preclinical efficacy data for these CDK6-targeting agents. It is important to note that the data for this compound and palbociclib are in the specific context of Ph+ ALL, while the data for ribociclib and abemaciclib are in broader ALL or other hematological malignancies, which should be considered when interpreting the comparison.
| Inhibitor | Mechanism of Action | Cancer Model | Key Efficacy Findings | Reference |
| This compound | CDK6-targeting PROTAC (degrader) | Ph+ ALL (TKI-sensitive and TKI-resistant PDX) | Markedly suppressed leukemia burden; comparable or superior to palbociclib. | [2][4] |
| Palbociclib | CDK4/6 inhibitor | Ph+ ALL (PDX) | Suppressed leukemia burden. | [2][4] |
| Ribociclib | CDK4/6 inhibitor | B-ALL and T-ALL (PDX) | Caused cell cycle arrest and was active in vivo as a single agent. | |
| Abemaciclib | CDK4/6 inhibitor | Aggressive Germinal Center-Derived B-cell Lymphomas | Suppressed cell growth and induced apoptosis. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to evaluate the in vivo efficacy of this compound and palbociclib in Ph+ ALL.
In Vivo Efficacy Study in Ph+ ALL Patient-Derived Xenograft (PDX) Models (this compound vs. Palbociclib)
-
Animal Model: NOD/SCID/IL-2Rγnull (NSG) mice were used for the engraftment of primary Ph+ ALL cells.[4]
-
Cell Engraftment: Mice were injected intravenously with primary human Ph+ ALL cells, including both tyrosine kinase inhibitor (TKI)-sensitive and TKI-resistant patient samples.[4]
-
Treatment Regimen:
-
Efficacy Assessment: Leukemia burden in the peripheral blood was monitored to assess the anti-leukemic activity of the treatments.[4]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Abemaciclib, a CDK4/6 inhibitor, exerts preclinical activity against aggressive germinal center‐derived B‐cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
YX-2-107: A Novel Degrader Targeting TKI-Resistant Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia
A Comparative Analysis of YX-2-107 Against Alternative Tyrosine Kinase Inhibitors in Overcoming Resistance in Ph+ ALL
Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) is an aggressive subtype of ALL characterized by the BCR-ABL1 fusion oncogene. While tyrosine kinase inhibitors (TKIs) have significantly improved outcomes, the emergence of resistance, often driven by mutations such as T315I, remains a major clinical challenge. This guide provides a comparative analysis of this compound, a novel proteolysis-targeting chimera (PROTAC), against established TKIs in the context of TKI-resistant Ph+ ALL, supported by experimental data.
This compound is a PROTAC designed to selectively degrade Cyclin-Dependent Kinase 6 (CDK6), a protein essential for the proliferation and survival of Ph+ ALL cells.[1][2] Unlike traditional TKIs that inhibit the kinase activity of their targets, this compound facilitates the ubiquitination and subsequent proteasomal degradation of CDK6.[1][2] This unique mechanism of action offers a promising strategy to overcome TKI resistance by targeting a downstream dependency of Ph+ ALL cells.
In Vitro Efficacy: Comparative Analysis
The following table summarizes the in vitro activity of this compound and other relevant inhibitors against TKI-resistant Ph+ ALL cell lines.
| Compound | Target(s) | TKI-Resistant Cell Line | Endpoint | Result | Reference |
| This compound | CDK6 (Degrader) | Primary Ph+ ALL (T315I) | Cell Proliferation | Markedly suppressed leukemia burden in vivo | [3] |
| Palbociclib | CDK4/6 (Inhibitor) | Primary Ph+ ALL (T315I) | Cell Proliferation | Less effective than this compound in vivo | [3] |
| Dasatinib | BCR-ABL, SRC family kinases | SupB15-RT | IC50 | 90 nM | [1] |
| Ponatinib | BCR-ABL (including T315I) | Not specified | Activity | Active against T315I mutation |
In Vivo Efficacy: Patient-Derived Xenograft (PDX) Model
A study utilizing a patient-derived xenograft (PDX) model with primary human TKI-resistant Ph+ ALL cells (harboring the T315I mutation) demonstrated the in vivo superiority of this compound compared to the CDK4/6 inhibitor palbociclib.[3]
| Treatment Group | Dose | Administration | Endpoint | Outcome | Reference |
| This compound | 25 mg/kg or 50 mg/kg | Intraperitoneal, twice daily for 20 days | Peripheral Blood Leukemia Load | More effective suppression of leukemia growth | [3] |
| Palbociclib | 150 mg/kg per day | Mixed in diet for 20 days | Peripheral Blood Leukemia Load | Less effective than this compound | [3] |
| Vehicle Control | N/A | N/A | Peripheral Blood Leukemia Load | Uncontrolled leukemia progression | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: TKI-resistant Ph+ ALL cells (e.g., SupB15-RT) are seeded in 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: Cells are treated with serial dilutions of this compound, palbociclib, dasatinib, or ponatinib for 72 hours.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: TKI-resistant Ph+ ALL cells are treated with the respective compounds at their IC50 concentrations for 48 hours.
-
Cell Harvesting: Cells are harvested and washed with cold PBS.
-
Annexin V and Propidium Iodide (PI) Staining: Cells are resuspended in 1X Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Quantification: The percentage of apoptotic cells is quantified using flow cytometry software.
In Vivo Patient-Derived Xenograft (PDX) Model
-
Animal Model: NOD/SCID/IL-2Rγnull (NSG) or NRG-SGM3 mice are used as hosts.
-
Cell Implantation: Primary TKI-resistant Ph+ ALL cells from patients (e.g., carrying the T315I mutation) are injected intravenously into the mice.
-
Leukemia Engraftment Monitoring: Engraftment is monitored by checking for the presence of human CD19+ or CD45+ cells in the peripheral blood.
-
Drug Treatment: Once leukemia is established, mice are randomized into treatment groups and treated with this compound, palbociclib, or a vehicle control at the specified doses and schedules.
-
Efficacy Evaluation: Treatment efficacy is assessed by monitoring the peripheral blood leukemia load (percentage of human leukemic cells) and overall survival.
-
Ethical Considerations: All animal experiments are conducted in accordance with institutional animal care and use committee guidelines.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways involved in Ph+ ALL and the distinct mechanisms of action of this compound and TKIs.
Caption: BCR-ABL1 signaling pathway in Ph+ ALL.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound represents a promising therapeutic strategy for TKI-resistant Ph+ ALL by inducing the degradation of CDK6, a key dependency of these cancer cells.[1] Its unique mechanism of action, distinct from the kinase inhibition of traditional TKIs, allows it to overcome resistance mediated by mutations in the BCR-ABL1 kinase domain.[3] Preclinical data, particularly from in vivo patient-derived xenograft models, demonstrate its superior efficacy compared to the CDK4/6 inhibitor palbociclib in a TKI-resistant setting.[3] Further investigation and clinical development of this compound are warranted to establish its role in the treatment of this challenging patient population.
References
Comparative Analysis of YX-2-107: A Selective CDK6-Degrading PROTAC
This guide provides a detailed comparison of YX-2-107, a Proteolysis Targeting Chimera (PROTAC), against conventional kinase inhibitors, with a focus on its selectivity, cross-reactivity, and mechanism of action. Experimental data and protocols are presented to support the findings, offering valuable insights for researchers in oncology and drug development.
Introduction to this compound
This compound is a potent and selective PROTAC designed to target Cyclin-Dependent Kinase 6 (CDK6) for degradation.[1][2] Unlike traditional small molecule inhibitors that only block the kinase activity of a target protein, this compound facilitates the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase to CDK6, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4][5] This dual mechanism of action—inhibiting kinase function and eliminating the protein scaffold—offers a promising therapeutic strategy for cancers dependent on CDK6, such as Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL).[3][4][6]
Selectivity and Potency Profile: this compound vs. Palbociclib
This compound demonstrates a unique profile by combining potent kinase inhibition with preferential degradation of CDK6 over the closely related CDK4. This section compares its activity to Palbociclib, a well-established dual CDK4/6 enzymatic inhibitor.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target | IC50 (nM) |
| This compound | CDK6 | 4.4[4][5][7] |
| CDK4 | 0.69[4][5][7] | |
| Palbociclib | CDK6 | 9.5[7] |
| CDK4 | 11[7] |
Table 2: Cellular Degradation Profile
| Compound | Target Protein | Cell Line | Parameter | Value (nM) |
| This compound | CDK6 | BV173 (Ph+ ALL) | DC50 | ~4[4][5] |
| CDK4 | BV173 (Ph+ ALL) | Degradation | Minimal degradation observed[7] | |
| Palbociclib | CDK6 / CDK4 | BV173 (Ph+ ALL) | Degradation | Does not induce degradation; may increase CDK6 expression[7] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. DC50: The half-maximal degradation concentration, the concentration of a degrader at which 50% of the target protein is degraded.
Mechanism of Action and Signaling Pathway
This compound exerts its effect by hijacking the cell's natural protein disposal system. As a PROTAC, it acts as a molecular bridge, bringing the CDK6 protein into close proximity with the CRBN E3 ligase. This induced proximity triggers the transfer of ubiquitin molecules to CDK6, marking it for destruction by the proteasome. This degradation-based approach is more effective than simple inhibition in suppressing Ph+ ALL, as it addresses both the kinase-dependent and kinase-independent functions of CDK6.[4][7]
The primary downstream effect of CDK6 inhibition or degradation is the suppression of Retinoblastoma (RB) protein phosphorylation.[1][2][3] Hypophosphorylated RB remains active and binds to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition in the cell cycle. This leads to cell cycle arrest and an inhibition of cancer cell proliferation.[6][7] this compound has also been shown to inhibit the expression of FOXM1, another key regulator of cell cycle progression.[1][2][7]
Experimental Protocols
In Vitro Kinase Inhibition Assay
To determine the IC50 values, kinase activity is measured by quantifying the phosphorylation of a substrate.
-
Assay Principle: Luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®) are commonly used for their high-throughput and non-radioactive nature.[8]
-
Procedure:
-
Recombinant CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes are incubated with the substrate (e.g., a peptide derived from RB protein) and ATP.
-
Serial dilutions of this compound or a comparator compound are added to the reaction wells.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
A kinase detection reagent is added, which stops the enzymatic reaction and measures the remaining ATP via a luciferase-luciferin reaction.
-
Luminescence is measured using a plate reader. The signal is inversely proportional to kinase activity.
-
IC50 values are calculated by plotting the percent inhibition against the log concentration of the compound.
-
Cellular Protein Degradation Assay (Western Blot)
To assess the degradation of CDK6 and CDK4 in cells.
-
Cell Culture: Ph+ ALL cell lines (e.g., BV173, SUP-B15) are cultured in appropriate media.[6][7]
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0 to 1000 nM) for a specific duration (e.g., 4, 24, or 48 hours).[6]
-
Lysis: After treatment, cells are harvested and lysed to extract total proteins.
-
Quantification: Protein concentration is determined using a standard method (e.g., BCA assay).
-
Electrophoresis & Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for CDK6, CDK4, and a loading control (e.g., β-actin). Subsequently, it is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The level of the target protein is normalized to the loading control.
In Vivo Efficacy
Animal studies have demonstrated the bioavailability and pharmacological activity of this compound. In mouse xenograft models using Ph+ ALL cells, treatment with this compound led to a marked suppression of the leukemia burden.[4][7] The efficacy was found to be comparable, and in some cases superior, to that of the CDK4/6 inhibitor Palbociclib.[5][7][9] Notably, this compound was also effective against tyrosine kinase inhibitor (TKI)-resistant Ph+ ALL models, highlighting its potential to overcome certain forms of drug resistance.[4]
Table 3: Summary of In Vivo Effects in Ph+ ALL Xenograft Models
| Parameter | This compound | Palbociclib |
| Leukemia Burden | Marked suppression[5][7] | Significant suppression[7] |
| CDK6 Levels in Tumors | Preferential degradation[4][7] | Upregulation observed[7] |
| Downstream Markers (p-RB, FOXM1) | Suppressed[1][4] | Suppressed[7] |
| Effect on S-Phase Cells | Significant inhibition[1][7] | Significant inhibition[7] |
| Efficacy in TKI-Resistant Models | Highly effective[4] | Not specified |
Conclusion
This compound represents a next-generation therapeutic agent that distinguishes itself from traditional kinase inhibitors through its dual mechanism of action. By inducing the selective degradation of CDK6, it offers a more profound and sustained suppression of the target's function compared to occupancy-driven inhibitors like Palbociclib. The data indicates a strong selectivity for degrading CDK6 over CDK4 in a cellular context, despite potent in vitro inhibition of both kinases. This preferential degradation translates to potent anti-leukemic activity in preclinical models, including those resistant to other therapies. These findings underscore the potential of this compound as a valuable tool for cancer research and a promising candidate for the treatment of CDK6-dependent malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CDK | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CDK6 PROTAC | Probechem Biochemicals [probechem.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. researchgate.net [researchgate.net]
Unveiling the In Vivo Bioavailability of YX-2-107: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo bioavailability of YX-2-107, a novel CDK6-targeting PROTAC (Proteolysis Targeting Chimera). Due to the limited publicly available data on the oral bioavailability of this compound, this guide focuses on its pharmacokinetic profile following intraperitoneal administration in mice and draws comparisons with the established CDK4/6 inhibitor, palbociclib. The information presented herein is intended to offer a valuable resource for researchers engaged in the preclinical assessment of novel therapeutic compounds.
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for this compound and palbociclib. It is important to note that the data for this compound is derived from studies involving intraperitoneal administration in mice, while the data for palbociclib includes both mouse and human studies with oral administration. A direct comparison of bioavailability is therefore limited.
| Parameter | This compound (Intraperitoneal, Mouse) | Palbociclib (Oral, Mouse) | Palbociclib (Oral, Human) |
| Dose | 10 mg/kg | Not specified in available data | 125 mg |
| Tmax (Time to Maximum Concentration) | 0.5 hours | Not specified in available data | 6-12 hours |
| Cmax (Maximum Concentration) | 741 nM (660 ng/mL)[1] | Not specified in available data | Not directly comparable |
| AUC (Area Under the Curve) | AUC0-t: 815 ng/mL·hAUC0-∞: 987 ng/mL·h | Not specified in available data | Not directly comparable |
| Half-life (t½) | Good metabolic stability (35 min in mouse liver microsomes) | 1.5–2 hours[2] | ~29 hours |
| Oral Bioavailability (F%) | Not publicly available | Not specified in available data | ~46% |
| Clearance | Cleared from plasma after 4 hours[1] | Not specified in available data | Not specified in available data |
Experimental Protocols
A comprehensive understanding of the methodologies employed to generate pharmacokinetic data is crucial for data interpretation and the design of future studies. Below is a detailed, representative protocol for determining the in vivo bioavailability of a small molecule compound in a mouse model.
Objective: To determine the pharmacokinetic profile and bioavailability of a test compound after intravenous and oral administration in mice.
Materials:
-
Test compound
-
Vehicle suitable for both intravenous and oral administration
-
Male/Female mice (e.g., C57BL/6), 8-10 weeks old
-
Dosing syringes and needles (for IV and oral gavage)
-
Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)
-
Anesthesia (e.g., isoflurane)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare the dosing solutions of the test compound in the selected vehicle at the desired concentrations for both intravenous and oral administration.
-
Animal Groups: Divide the animals into two groups: an intravenous (IV) group and an oral (PO) group (n=3-5 mice per group).
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
IV Group: Administer the test compound intravenously via the tail vein at a specific dose.
-
PO Group: Administer the test compound orally using a gavage needle at a specific dose.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to separate the plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for both IV and PO groups using appropriate software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental process and the potential mechanism of action of this compound, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for an in vivo bioavailability study.
Caption: Hypothesized signaling pathway of this compound action.
Conclusion
The available data indicates that this compound exhibits favorable pharmacokinetic properties following intraperitoneal administration in mice, with rapid absorption and good metabolic stability. However, the absence of oral bioavailability data is a critical gap that needs to be addressed for a comprehensive evaluation of its potential as a therapeutic agent. Further studies are warranted to determine the oral pharmacokinetic profile of this compound and to enable a more direct and meaningful comparison with other CDK inhibitors like palbociclib. The experimental protocol and diagrams provided in this guide offer a framework for conducting and visualizing such future investigations.
References
YX-2-107: A Breakthrough in Hematological Malignancy Treatment with Enhanced Safety for Normal Blood Progenitors
For Immediate Release
A novel proteolysis-targeting chimera (PROTAC), YX-2-107, demonstrates significant promise in the treatment of hematological malignancies, particularly Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), while exhibiting a notable sparing effect on normal hematopoietic progenitors. This key differentiation from existing therapies, such as the dual CDK4/6 inhibitor palbociclib, suggests a potentially wider therapeutic window and reduced hematological toxicity for patients.
Developed to selectively degrade cyclin-dependent kinase 6 (CDK6), a key driver in certain cancers, this compound offers a distinct mechanism of action compared to traditional kinase inhibitors. By inducing the degradation of the CDK6 protein rather than merely blocking its enzymatic activity, this compound effectively eliminates both the kinase-dependent and -independent functions of CDK6, leading to potent anti-leukemic effects.
Unveiling a Superior Safety Profile: Sparing Normal Hematopoietic Progenitors
A critical challenge in cancer therapy is the off-target effect on healthy, rapidly dividing cells, such as hematopoietic stem and progenitor cells (HSPCs), leading to dose-limiting toxicities like neutropenia. Preclinical evidence strongly indicates that this compound overcomes this hurdle.
Studies have shown that while this compound efficiently degrades CDK6 in both Ph+ ALL cells and normal human CD34+ hematopoietic progenitors, it does not significantly arrest the cell cycle in the latter. In stark contrast, the dual CDK4/6 inhibitor palbociclib exerts a similar growth-suppressive effect on both cancerous and healthy progenitor cells. This differential effect is attributed to the reliance of normal hematopoietic progenitors on both CDK4 and CDK6 for proliferation, whereas Ph+ ALL cells are primarily dependent on CDK6. By selectively targeting CDK6 for degradation, this compound effectively halts the growth of leukemia cells while allowing normal blood cell production to proceed relatively unimpeded.
Comparative Efficacy and Safety: this compound vs. Palbociclib
The following tables summarize the comparative effects of this compound and the dual CDK4/6 inhibitor palbociclib on both Ph+ ALL cells and normal hematopoietic progenitors, based on available preclinical data.
| Parameter | This compound | Palbociclib (Dual CDK4/6 Inhibitor) | Reference |
| Target | Selective CDK6 degradation | Inhibition of CDK4 and CDK6 kinase activity | [1][2] |
| Mechanism of Action | Induces proteasomal degradation of CDK6 protein | Competitively inhibits the ATP-binding pocket of CDK4/6 | [3] |
| Effect on Ph+ ALL Cells | Potent inhibition of proliferation and S-phase entry | Inhibition of proliferation and S-phase entry | [1] |
| Effect on Normal CD34+ Hematopoietic Progenitors | Minimal inhibition of S-phase entry | Significant inhibition of proliferation | [1] |
| Adverse Effect | This compound (Preclinical) | Palbociclib (Clinical Data) | Reference |
| Hematological Toxicity | Predicted to have lower hematological toxicity due to sparing of normal progenitors. Normal mice treated for 10 consecutive days with a high dose of this compound did not exhibit significant changes in normal hematopoietic progenitors and mature cells.[2] | High incidence of neutropenia (all grades) reported in clinical trials.[4] | [2][4] |
Mechanism of Action and Experimental Workflow
To visually represent the underlying principles and experimental validation of this compound's selective action, the following diagrams are provided.
Caption: Mechanism of this compound action.
Caption: Workflow for evaluating hematopoietic progenitor safety.
Experimental Protocols
Cell Culture and Treatment
Normal human CD34+ hematopoietic progenitors are cultured in appropriate cytokine-supplemented media to maintain their viability and progenitor status. For experimental evaluation, cells are treated with this compound, palbociclib, or a vehicle control at various concentrations for a specified duration (e.g., 48-72 hours).
S-Phase Entry Analysis
The percentage of cells in the S-phase of the cell cycle is determined using methods such as 5-bromo-2'-deoxyuridine (BrdU) or 5-ethynyl-2'-deoxyuridine (EdU) incorporation followed by flow cytometric analysis. A significant decrease in the percentage of S-phase cells indicates cell cycle arrest.
Colony-Forming Unit (CFU) Assay
The CFU assay is a functional assay to assess the ability of hematopoietic progenitors to proliferate and differentiate into colonies of specific lineages. Following treatment, cells are plated in a semi-solid methylcellulose-based medium containing a cocktail of cytokines that support the growth of various colony types, including:
-
CFU-GM: Colony-forming unit-granulocyte, macrophage
-
BFU-E: Burst-forming unit-erythroid
-
CFU-GEMM: Colony-forming unit-granulocyte, erythrocyte, macrophage, megakaryocyte
After an incubation period of approximately 14 days, colonies are enumerated and identified based on their morphology. A reduction in the number of colonies indicates toxicity to the corresponding progenitor population.
Conclusion
The selective degradation of CDK6 by this compound represents a highly promising therapeutic strategy for hematological malignancies. The compelling preclinical evidence of its potent anti-leukemic activity, coupled with its remarkable sparing of normal hematopoietic progenitors, positions this compound as a potential best-in-class agent. This improved safety profile could translate into better treatment tolerance and outcomes for patients, addressing a significant unmet need in the management of these cancers. Further clinical investigation is warranted to fully realize the therapeutic potential of this innovative approach.
References
- 1. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of YX-2-107: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of YX-2-107, a potent and selective CDK6-degrading PROTAC (Proteolysis Targeting Chimera), is a critical component of laboratory safety and environmental responsibility. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not available, this guide provides essential, step-by-step procedures based on general best practices for the disposal of hazardous laboratory chemicals, including other PROTACs and small molecule inhibitors.
Crucial First Step: Obtain the Safety Data Sheet (SDS)
Before handling or disposing of this compound, it is imperative to obtain the official Safety Data Sheet (SDS) from the supplier. This document contains detailed, substance-specific information regarding hazards, handling, storage, and emergency procedures, and will provide the most accurate and legally compliant disposal instructions.
Summary of Key Chemical and Handling Data
For reference and to inform disposal considerations, the following table summarizes key properties of this compound.
| Parameter | Information |
| Chemical Name | This compound |
| CAS Number | 2417408-46-7 |
| Molecular Formula | C45H51N11O9 |
| Molecular Weight | 889.97 g/mol |
| Storage (Solid) | -20°C |
| Storage (in Solvent) | -80°C (up to 6 months) or -20°C (up to 1 month) |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents (general guidance) |
Personal Protective Equipment (PPE)
Always wear appropriate Personal Protective Equipment (PPE) when handling this compound in any form. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Step-by-Step Disposal Procedures
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][2][3]
Waste Segregation and Collection
-
Designated Waste Containers: Collect all waste containing this compound in a designated, leak-proof hazardous waste container that is chemically compatible with the compound and any solvents used.[1][3][4]
-
Solid Waste: Collect unused or expired this compound powder and any contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a clearly labeled solid hazardous waste container.[5]
-
Liquid Waste: Collect all solutions containing this compound in a separate, labeled, and sealed liquid hazardous waste container. Do not mix with incompatible waste streams.[5]
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the concentration (if in solution), and the date the waste was first added.[1][3][4]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure that incompatible wastes are segregated.[1][4][6]
Disposal of Empty Containers
-
Thoroughly Empty: Ensure the original this compound container is completely empty.[1]
-
Rinsing: The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous liquid waste.[1][3] For highly toxic compounds, the first three rinses should be collected.[1][3]
-
Defacing Labels: After rinsing and air-drying, completely remove or deface the original label on the container before disposing of it as non-hazardous solid waste (e.g., in a container for rinsed glass or plastic).[1][2]
Spill Management
In the event of a spill:
-
Prevent Spread: Immediately contain the spill to prevent it from spreading.
-
Solid Spills: Carefully sweep or scoop the material to avoid generating dust.
-
Liquid Spills: Absorb the spill with a non-combustible absorbent material like vermiculite or sand.
-
Collection: Collect all spill cleanup materials into a designated, sealed container for hazardous waste.[5]
-
Decontamination: Decontaminate the spill area with a suitable solvent and wash the area thoroughly.[5]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these general best practices and, most importantly, the specific guidance provided in the vendor's Safety Data Sheet, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
Essential Safety and Handling Protocols for YX-2-107
FOR RESEARCH USE ONLY. Not for human or veterinary use.
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling YX-2-107. The following procedures are designed to ensure a safe laboratory environment and proper management of this potent research compound.
This compound is a Proteolysis Targeting Chimera (PROTAC) that selectively degrades Cyclin-Dependent Kinase 6 (CDK6) and is utilized in preclinical research for conditions such as Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia.[1][2] As with many compounds targeting fundamental cellular processes in cancer, this compound should be handled with care, assuming it may have cytotoxic properties.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Area of Protection | Recommended PPE | Material/Type | Key Considerations |
| Hand Protection | Double Nitrile Gloves | Chemically resistant, powder-free | Change gloves immediately if contaminated. Do not wear outside the laboratory. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | Must be worn at all times when handling the compound in solid or solution form. |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned | Should be dedicated to work with potent compounds and laundered regularly. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Recommended when handling the solid compound to avoid inhalation of particulates. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Storage
| Form | Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
Source: TargetMol[2]
Reconstitution
For preparing a stock solution, this compound is soluble in DMSO.[2]
Protocol:
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation.
-
Solvent Addition: In a certified chemical fume hood, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Dissolution: Vortex the vial thoroughly to dissolve the compound. Gentle warming to 37°C or brief sonication can be used to enhance solubility.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes. Store immediately at the recommended temperature.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect unused or waste this compound powder in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Collect all solutions containing this compound in a separate, labeled, and sealed waste container. Do not mix with other waste streams.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, tubes, and gloves, should be considered contaminated and disposed of as chemical waste.
Do not dispose of this chemical down the drain or in general trash. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Spills
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or generates aerosols, evacuate the immediate area.
-
Don PPE: Before cleaning, don appropriate PPE, including double gloves, a lab coat, eye protection, and a respirator.
-
Containment: For liquid spills, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep or scoop the material to avoid dust generation.
-
Cleanup: Collect all spill cleanup materials into a designated, sealed container for hazardous waste.
-
Decontamination: Decontaminate the spill area with an appropriate solvent (e.g., 70% ethanol) and then wash the area thoroughly.
Personal Contamination
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
